LUF5834
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKDLYFKPBXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125072 | |
| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333962-91-7 | |
| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333962-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of LUF5834: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
LUF5834 is a novel, non-ribose small molecule that acts as a partial agonist at the adenosine (B11128) A1 and A2A receptors. Its unique mechanism, particularly at the A2A receptor, is attributed to its ability to bind to both the active and inactive conformations of the receptor, a characteristic that distinguishes it from full agonists. This property makes this compound a valuable tool for studying adenosine receptor pharmacology and a potential lead compound for therapeutic development. This guide provides a detailed overview of the mechanism of action of this compound, including its binding kinetics, downstream signaling effects, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the key quantitative data for this compound's interaction with adenosine receptors.
| Parameter | Receptor Subtype | Value | Assay Conditions | Reference |
| Ki | Human A1 | 2.6 nM | Radioligand displacement assay | |
| Human A2A | 2.6 nM | Radioligand displacement assay | [1] | |
| Human A3 | 538 nM | Radioligand displacement assay | [1] | |
| EC50 | Human A2A | 12 nM | cAMP accumulation assay | [1] |
| Human A2A (wt) | 50 ± 1% of CGS21680 | cAMP accumulation assay | [2] | |
| IC50 | Human A2A | 394 ± 62 nM | BRET-based Gαs protein dissociation (in presence of NECA) | [3] |
Mechanism of Action
This compound exhibits a dualistic behavior as a partial agonist at both the adenosine A1 and A2A receptors. This section details the molecular interactions and signaling consequences of this compound binding.
Adenosine A1 Receptor Interaction
At the adenosine A1 receptor, which is coupled to the inhibitory G protein (Gαi), this compound acts as a partial agonist. The tritiated form of this compound, [3H]this compound, has been characterized as a high-affinity radioligand for the human A1 receptor[4]. Its partial agonism means that it can label both G protein-coupled and uncoupled receptor states with similar high affinity[4]. The binding of this compound to the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Adenosine A2A Receptor Interaction and the Structural Basis of Partial Agonism
The interaction of this compound with the adenosine A2A receptor, a Gαs-coupled receptor, is more extensively characterized. This compound's partial agonism at the A2A receptor is a key feature of its pharmacological profile.
Binding to Active and Inactive Conformations: Unlike full agonists that preferentially bind to the active conformation of the A2A receptor, this compound has the unique ability to bind to both the inactive and active states of the receptor[3]. This dual binding capability is believed to be the structural basis for its partial agonism. While it shows a higher affinity for the active conformation, its interaction with the inactive state modulates the overall receptor population and limits the maximal response.
Downstream Signaling: Upon binding to the A2A receptor, this compound promotes the dissociation of the Gαs subunit from the Gβγ dimer, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][3]. However, the magnitude of this response is lower than that induced by full agonists like NECA or CGS21680, consistent with its partial agonist nature[2]. In the presence of a full agonist, this compound can act as an antagonist, competitively inhibiting the full agonist's effect[3].
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound at the adenosine A1 and A2A receptors.
Caption: this compound signaling at the Adenosine A1 Receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5834: An In-Depth Profile of a Non-Adenosine Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine (B11128) receptor selectivity profile of LUF5834, a potent, non-ribose partial agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways associated with the adenosine receptors it targets.
Core Compound Information
This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-adenosine derivative that exhibits potent partial agonism at adenosine A2A and A2B receptors. It also demonstrates selectivity for the A1 over the A3 adenosine receptor subtype.[1][2] Its unique structure, lacking the ribose moiety characteristic of endogenous adenosine and many synthetic agonists, has made it a valuable tool for investigating the molecular determinants of adenosine receptor activation.[3]
Quantitative Selectivity Profile
The binding affinities (Ki) and functional potencies (EC50) of this compound across the four human adenosine receptor subtypes are summarized below. This data is compiled from foundational research that first characterized this compound's activity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity |
| A1 | 2.6 | - | Partial Agonist |
| A2A | 2.6 | - | Partial Agonist |
| A2B | - | 12 | Partial Agonist |
| A3 | 538 | - | - |
Data sourced from Beukers et al., J. Med. Chem. 2004 and other supporting literature.[1][2] A dash (-) indicates data not available in the primary cited literature.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional activity of this compound at the adenosine receptors.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of this compound for the human A1, A2A, and A3 adenosine receptors. These experiments typically involve the use of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.
Membrane Preparation:
-
CHO cells stably expressing the human A1, A2A, or A3 adenosine receptor were cultured to confluence.
-
Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant was subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet was resuspended in a suitable assay buffer, and the protein concentration was determined using a standard method like the BCA assay.
Binding Assay Protocol:
-
The binding assay was conducted in a final volume of 250 µL per well in 96-well plates.
-
Each well contained cell membranes (typically 20-50 µg of protein), a specific radioligand, and varying concentrations of the competing ligand (this compound).
-
For the A1 receptor, [3H]DPCPX was often used as the radioligand. For the A2A receptor, [3H]ZM241385 was a common choice. For the A3 receptor, [125I]AB-MECA or [3H]PSB-11 have been utilized.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM XAC).
-
The plates were incubated at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
The incubation was terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters were washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
cAMP Functional Assays
To determine the functional potency and efficacy of this compound, particularly at the A2B receptor, cyclic AMP (cAMP) accumulation assays were performed. These assays were typically conducted using Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2B adenosine receptor.
Cell Culture and Plating:
-
HEK293 cells stably expressing the human A2B adenosine receptor were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells were seeded into 96-well plates and grown to a suitable confluency.
cAMP Accumulation Assay Protocol:
-
The cell culture medium was removed, and the cells were washed with a serum-free medium or buffer (e.g., HBSS).
-
The cells were then incubated with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for a short period (e.g., 20-30 minutes) to prevent the degradation of intracellular cAMP.
-
Varying concentrations of this compound were added to the wells, and the cells were incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction was terminated, and the cells were lysed to release the accumulated intracellular cAMP.
-
The concentration of cAMP in the cell lysates was determined using a commercially available cAMP assay kit, often based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
-
The EC50 values were calculated from the concentration-response curves.
Signaling Pathways
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels. The specific G-protein coupling determines the downstream signaling cascade.
A1 and A3 Receptor Signaling: The A1 and A3 adenosine receptors typically couple to Gi/o proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).
A2A and A2B Receptor Signaling: Conversely, the A2A and A2B adenosine receptors are coupled to Gs proteins. Agonist stimulation of these receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP production. Elevated cAMP levels activate PKA, which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
References
LUF5834: A Technical Guide to a Non-Ribose Adenosine Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Unlike classical adenosine receptor agonists which are derivatives of adenosine and possess a ribose moiety, this compound's unique chemical structure allows it to activate these receptors through a distinct set of interactions within the ligand-binding pocket.[2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Data Summary
The following tables summarize the quantitative pharmacological data for this compound at human adenosine receptor subtypes.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) |
| A1 | [3H]DPCPX | CHO | 2.6 |
| A2A | [3H]ZM241385 | HEK293 | 2.6 |
| A2B | [3H]PSB-603 | CHO | Not reported |
| A3 | [3H]PSB-11 | CHO | 538 |
Data compiled from multiple sources.[1][3]
Table 2: Functional Potency and Efficacy of this compound
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Efficacy |
| A2A | cAMP Accumulation | HEK293 | 56.2 | Partial Agonist (37% vs. NECA)[4] |
| A2B | cAMP Accumulation | CHO | 12 | High-Efficacy Partial Agonist[5] |
Efficacy is often compared to a reference full agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for human adenosine A1, A2A, A2B, and A3 receptors.
General Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL, determined by a protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ZM241385 for A2AR), and varying concentrations of this compound.
-
For determination of non-specific binding, a high concentration of a known antagonist (e.g., 10 µM ZM241385) is added to a set of wells.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
These assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response, such as the production of cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound at Gs-coupled adenosine receptors (A2A and A2B).
General Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells expressing the adenosine receptor of interest.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a LANCE cAMP assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
The efficacy of this compound is often expressed as a percentage of the maximal response produced by a full agonist like NECA.
-
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
This compound, as a partial agonist at the A2A adenosine receptor, activates the canonical Gs protein signaling cascade.
Caption: this compound-mediated A2A receptor activation of the Gs-cAMP pathway.
Experimental Workflow for Characterizing a Novel Adenosine Agonist
The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound.
Caption: Workflow for pharmacological profiling of a new adenosine agonist.
Mechanism of Action: A Non-Ribose Binding Mode
A key feature of this compound is its ability to activate the A2A receptor without a ribose moiety, which is traditionally considered crucial for agonist activity.[6] Site-directed mutagenesis studies have revealed that this compound's binding and activation mechanism differs significantly from that of adenosine-like agonists.[2]
For instance, mutations of residues Thr88 and Ser277, which are critical for the interaction with the ribose group of adenosine-like ligands, do not affect the potency of this compound.[2] Conversely, mutation of Asn253, which interacts with the adenine (B156593) portion of traditional agonists, significantly impacts this compound's activity.[2] This suggests that this compound engages a distinct set of amino acid residues to induce the conformational changes required for receptor activation.
The following diagram illustrates the logical relationship of these mutagenesis findings.
Caption: Contrasting effects of mutations on adenosine-like vs. This compound activity.
Conclusion
This compound represents an important pharmacological tool for studying adenosine receptor function. Its non-ribose structure and distinct mode of action provide a unique opportunity to probe the molecular determinants of adenosine receptor activation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of GPCR drug discovery. Further investigation into the structural basis of this compound's interaction with adenosine receptors will likely yield valuable insights for the design of novel and selective therapeutics.
References
- 1. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
LUF5834: A Technical Guide to its Partial Agonism at the Adenosine A₂A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LUF5834, a potent non-ribose partial agonist for the adenosine (B11128) A₂A receptor (A₂AAR). This compound serves as a critical tool for investigating the structural and functional nuances of A₂AAR activation and has implications for the development of therapeutic agents targeting this receptor. This document outlines its binding and functional characteristics, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts of this compound Partial Agonism
This compound is distinguished as a partial agonist, meaning it binds to the A₂A receptor and elicits a response that is lower than that of a full agonist, such as adenosine or NECA (N-ethylcarboxamidoadenosine). The partial agonism of this compound is attributed to its unique interaction with the receptor's binding pocket, which differs from that of traditional adenosine-like agonists.[1] Structural and functional studies suggest that this compound can bind to both inactive and active conformations of the A₂AAR, whereas full agonists exclusively bind to the active state. This differential binding contributes to its ceiling effect on receptor activation.
Recent studies have highlighted that the partial agonism of this compound is also related to structural rearrangements in an "activation microswitch" within the receptor.[2] Unlike adenosine-derived agonists that rely on interactions with the ribose-binding pocket, this compound, lacking a ribose moiety, engages a distinct set of residues to activate the receptor.[1][3] This unique binding mode makes this compound an invaluable probe for understanding the allosteric and orthosteric modulation of A₂AAR function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with adenosine receptors, compiled from various in vitro studies.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Cell Line | Kᵢ (nM) | Reference |
| A₂A | [³H]-ZM241385 | HEK293 | 2.6 | [4] |
| A₁ | [³H]-DPCPX | CHO | 2.6 | [4] |
| A₂B | Potent Agonist | [4] | ||
| A₃ | [¹²⁵I]-AB-MECA | CHO | 538 | [4] |
Table 2: Functional Potency and Efficacy of this compound at the Human A₂A Receptor
| Functional Assay | Full Agonist Reference | Cell Line | EC₅₀ (nM) | Intrinsic Efficacy (% of Full Agonist) | Reference |
| G Protein Dissociation (BRET) | NECA | HEK293 | 56.2 | ~37% | |
| cAMP Accumulation | CGS21680 | HEK293 | 12 | Partial Agonist | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of this compound for the A₂A receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competition Binding Assay:
-
A fixed concentration of a high-affinity A₂A receptor antagonist radioligand, typically [³H]-ZM241385, is used.
-
A range of concentrations of the unlabeled this compound is added to compete with the radioligand for binding to the receptor in the membrane preparation.
-
The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive A₂A receptor antagonist.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A₂A receptor signaling cascade, to determine its potency (EC₅₀) and efficacy.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human A₂A receptor are seeded into multi-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with various concentrations of this compound or a reference full agonist (e.g., CGS21680 or NECA) for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated, and the cells are lysed.
3. cAMP Quantification:
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a LANCE (Lanthanide-based FRET) cAMP assay kit or an enzyme-linked immunosorbent assay (ELISA).
-
The results are used to generate dose-response curves, from which the EC₅₀ and maximum response (Eₘₐₓ) for this compound are determined. The intrinsic efficacy is calculated as the Eₘₐₓ of this compound relative to that of the full agonist.
Functional Assays: G Protein Dissociation (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure the activation of the G protein coupled to the A₂A receptor.
1. Cell Transfection:
-
HEK293 cells are co-transfected with plasmids encoding the human A₂A receptor and a BRET sensor pair. This typically consists of a Gα subunit (e.g., Gαs) fused to a Renilla luciferase (Rluc) and a Gγ subunit fused to a fluorescent protein (e.g., GFP).
2. BRET Measurement:
-
Transfected cells are plated in a white, clear-bottom multi-well plate.
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
The cells are then stimulated with different concentrations of this compound or a full agonist.
-
Upon receptor activation by an agonist, the Gα-Rluc and Gβγ-GFP subunits dissociate, leading to a decrease in the BRET signal.
-
The BRET ratio (emission from GFP / emission from Rluc) is measured over time using a plate reader.
-
Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ of this compound for G protein activation.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: A₂A Receptor Signaling Pathway with this compound.
References
- 1. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of LUF5834: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the compound LUF5834, a notable non-ribose partial agonist of adenosine (B11128) receptors. This document collates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development.
Core Compound Profile
This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is distinguished as a potent partial agonist primarily targeting the adenosine A2A and A2B receptors.[1][2] Its non-ribose structure is a key feature, as it interacts with the A2A receptor via a set of amino acid residues distinct from those engaged by traditional adenosine-like agonists.[3][4] This unique binding mode may underpin its partial agonist activity.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki), functional potency (EC50), and inhibitory concentration (IC50) of this compound across various human adenosine receptor subtypes and experimental conditions.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Notes |
| Adenosine A1 | 2.6 | High affinity.[1][2] |
| Adenosine A2A | 2.6 | High affinity.[1][2] |
| Adenosine A3 | 538 | Low affinity, indicating selectivity for A1/A2A over A3.[1][2] |
Table 2: Functional Activity (EC50 / IC50)
| Receptor/Condition | Assay Type | Value (nM) | Efficacy | Notes |
| Adenosine A2B | Functional Agonism | 12 | Partial Agonist | Potent partial agonism.[1][2] |
| Adenosine A2A (high expression) | G Protein Dissociation | 56.2 | ~37% (vs. NECA) | Activity is dependent on receptor expression levels.[5] |
| Adenosine A2A (C-terminal truncation) | G Protein Dissociation | 182 - 407 | - | [5] |
| Adenosine A2A (in presence of NECA) | G Protein Dissociation | 372 - 394 | Antagonist | Acts as an antagonist in the presence of a full agonist.[5] |
Mechanism of Action
This compound exhibits partial agonism, a phenomenon that appears to be dependent on receptor density.[5] In the presence of a full agonist such as N-ethylcarboxamidoadenosine (NECA), this compound can act as an antagonist.[5] Structural and mutagenesis studies have revealed that this compound's mode of action is distinct from endogenous adenosine and its analogs. While the integrity of the Phe168 residue in the A2A receptor is crucial for the function of this compound, it does not rely on interactions with Thr88 and Ser277, which are critical for the binding of the ribose moiety of adenosine-like agonists.[3] Furthermore, mutation of Asn253 minimally affects this compound's binding affinity but abrogates its agonist activity.[3][4] A key aspect of its partial agonism may be its ability to bind to both the active and inactive conformational states of the A2A receptor.[5]
Signaling Pathways
Activation of adenosine A2A and A2B receptors by an agonist like this compound typically initiates a signaling cascade through the Gs protein. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][5] The A2B receptor has also been shown to couple to Gq proteins, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][3]
Caption: Adenosine A2A and A2B receptor signaling pathways activated by this compound.
Experimental Protocols
Detailed methodologies for key assays used to characterize the biological activity of this compound are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Culture cells expressing the human adenosine receptor of interest (e.g., HEK293 cells) to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]ZM241385 for A2A receptors), and varying concentrations of this compound.
-
For total binding, omit the unlabeled this compound.
-
For non-specific binding, include a high concentration of a non-radiolabeled standard antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger for A2A and A2B receptors.
1. Cell Preparation:
-
Seed cells expressing the target adenosine receptor in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram) and incubate for a short period. The phosphodiesterase inhibitor is crucial to prevent the degradation of newly synthesized cAMP.
2. Compound Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (e.g., the full agonist NECA) and a negative control (vehicle).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the manufacturer's instructions for the specific detection kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
LUF5834: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties and Biological Activity of LUF5834 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a potent and selective partial agonist for the adenosine (B11128) A2A and A2B receptors. This document consolidates key chemical and pharmacological data, details common experimental methodologies, and illustrates the primary signaling pathways associated with this compound activity.
Chemical Properties and Identification
This compound, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, is a non-adenosine derivative that has emerged as a valuable tool in adenosine receptor research.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 333962-91-7 | [1] |
| Molecular Formula | C17H12N6OS | [1] |
| Molecular Weight | 348.38 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Pharmacological Profile
This compound is characterized as a potent partial agonist at the human adenosine A2A and A2B receptors.[1] Its partial agonism means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist. It also exhibits selectivity for A1 over A3 receptors.[1]
The binding affinities and functional potencies of this compound at various adenosine receptor subtypes are critical for designing and interpreting experimental outcomes.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human A2A | Ki | 2.6 | [1] |
| Human A2B | EC50 | 12 | [1] |
| Human A1 | Ki | 2.6 | [1] |
| Human A3 | Ki | 538 | [1] |
Signaling Pathways
The activation of adenosine A2A and A2B receptors by this compound primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4]
The following diagram illustrates the canonical signaling pathway initiated by this compound at the A2A and A2B adenosine receptors.
Experimental Protocols
The following are generalized protocols for common assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors. It involves the displacement of a radiolabeled ligand by unlabeled this compound.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radioligand (e.g., [3H]-ZM241385 for A2A receptors).[5]
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
The following workflow diagram outlines the key steps in a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
This compound stock solution.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Analyze the data using non-linear regression to determine the EC50 and maximal response.
The logical flow of a typical cAMP functional assay is depicted in the diagram below.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for investigating the roles of adenosine A2A and A2B receptors in various physiological and pathological processes. Its distinct non-ribose structure and partial agonist activity provide a unique profile for probing receptor function.[6] This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this compound into their studies.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5834: A Technical Guide to its In Vitro and Potential In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5834 is a potent, non-ribose partial agonist of the adenosine (B11128) A2A and A2B receptors, also exhibiting high affinity for the A1 receptor.[1][2] Extensive in vitro research has characterized its binding profile, functional activity, and unique interactions with the A2A receptor. However, a notable gap exists in the scientific literature regarding its in vivo effects. This technical guide provides a comprehensive overview of the existing in vitro data for this compound, including detailed experimental protocols and a summary of quantitative findings. Furthermore, by drawing parallels with other non-ribose adenosine agonists, this document explores the potential in vivo implications of this compound's pharmacological profile, offering a valuable resource for researchers in the field of purinergic signaling and drug development.
In Vitro Pharmacological Profile
This compound has been extensively characterized in a variety of in vitro assay systems. Its primary activity is as a partial agonist at the human adenosine A2A and A2B receptors.[1][2] It also demonstrates high affinity for the adenosine A1 receptor, acting as a partial agonist.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound at various adenosine receptor subtypes.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| Adenosine A1 | 2.6 | Human | Radioligand Binding | [1] |
| Adenosine A2A | 2.6 - 28 | Human | Radioligand Binding | [1][4] |
| Adenosine A2B | Not explicitly reported | - | - | - |
| Adenosine A3 | 538 | Human | Radioligand Binding | [1] |
Table 2: Functional Potency and Efficacy (EC50) of this compound
| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |
| Adenosine A2A | 12 | cAMP Accumulation | HEK293 | [1] |
| Adenosine A2B | 12 | cAMP Accumulation | HEK293 | [1][4] |
In Vitro Experimental Methodologies
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.
-
Cell Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A3).
-
Radioligand: A tritiated antagonist radioligand, such as [3H]-XAC or [3H]-ZM241385, is used to label the receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
These functional assays are used to measure the ability of this compound to stimulate Gs-coupled adenosine receptors (A2A and A2B), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media.
-
Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor, such as rolipram, to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are stimulated with increasing concentrations of this compound for a defined period.
-
cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.
Signaling Pathways and Molecular Interactions
This compound, as a partial agonist of A2A and A2B adenosine receptors, activates the Gs protein signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
References
- 1. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
LUF5834: A Preclinical In-Depth Analysis of a Novel Adenosine Receptor Modulator and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LUF5834, a novel, non-ribose partial agonist of adenosine (B11128) receptors. This compound has emerged as a significant pharmacological tool for studying adenosine receptor function and presents a potential, albeit preclinical, foundation for therapeutic development in cardiovascular and neurological disorders. This document synthesizes the current understanding of this compound's mechanism of action, summarizes its pharmacological data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Compound Profile
This compound, chemically known as 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, is distinguished from traditional adenosine receptor agonists by its lack of a ribose moiety.[1] This structural uniqueness contributes to its distinct pharmacological profile as a partial agonist at multiple adenosine receptor subtypes. Its primary activity is centered on the A1, A2A, and A2B adenosine receptors.[2]
Mechanism of Action
This compound functions as a partial agonist, meaning it binds to and activates adenosine receptors but with a lower maximal effect compared to full agonists like adenosine or NECA.[3] A key aspect of its mechanism, particularly at the A2A adenosine receptor (A2AAR), is its ability to bind to both the active and inactive conformations of the receptor.[3] This dual-state binding is thought to be the molecular basis for its partial agonism, as full agonists typically exhibit a strong preference for the active receptor state.[3]
The interaction of this compound with the A2AAR involves specific amino acid residues. Notably, its imidazole (B134444) moiety is positioned in a subpocket between helices I and VII, with hydrogen bonding to N2536.55 and aromatic stacking interactions with F168ECL2.[3]
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound at various human adenosine receptor subtypes as reported in the scientific literature.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| A1 | 2.6 | |
| A2A | 2.6 | [2] |
| A3 | 538 | [2][4] |
| Receptor Subtype | Potency (EC50) (nM) | Reference |
| A2B | 12 | [2][4] |
Potential Therapeutic Applications
While this compound has not been evaluated in clinical trials, its pharmacological profile suggests potential therapeutic applications in conditions where adenosine receptor modulation is beneficial.
-
Cardiovascular Preconditioning: The adenosine A1 receptor is implicated in cardiovascular preconditioning, a protective mechanism against ischemic injury.[1] As an A1 receptor agonist, this compound could potentially mimic this protective effect.
-
Neurological Disorders: The adenosine A1 receptor is also a target for neurological conditions such as cognitive deficits.[1]
-
Anti-inflammatory and Cardioprotective Effects: Activation of the A2B adenosine receptor is associated with cardioprotective and anti-inflammatory mechanisms.[4] Selective A2B agonists may offer advantages over non-selective adenosine for treating acute myocardial ischemia by avoiding side effects like bradycardia and hypotension.[4]
-
Angiogenesis Research: Due to its high potency at the human A2B adenosine receptor and significant selectivity versus the A3 subtype, this compound can be a valuable tool to differentiate the roles of these two receptors in processes like mast-cell-mediated angiogenesis.[4]
Experimental Protocols
The characterization of this compound has been primarily achieved through in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.
Objective: To measure the displacement of a radiolabeled antagonist by this compound.
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines expressing the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Production Assays
These functional assays are used to determine the potency (EC50) and efficacy of this compound as an agonist.
Objective: To measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.
General Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the adenosine receptor of interest are cultured.
-
Cell Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit, such as a LANCE cAMP 384 kit.[5]
-
Data Analysis: The dose-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.
Visualizations
Signaling Pathways
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Workflow: cAMP Production Assay
dot
Caption: Workflow for assessing functional agonism via cAMP assay.
References
- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LUF5834: An Analysis of its Role in Adenosine Receptor Research and a Proposed Guide for Parkinson's Disease Models
Initial investigation into the research of LUF5834 for its application in Parkinson's disease models reveals a critical finding: this compound is characterized in the scientific literature as a potent partial agonist for the adenosine (B11128) A2A and A2B receptors, as well as a partial agonist for the A1 receptor. [1][2] This designates it as a compound that activates these receptors, albeit not to their maximum potential.
The prevailing therapeutic strategy for Parkinson's disease involving the adenosine A2A receptor is centered on the use of antagonists —compounds that block the receptor.[3][4][5][6][7] Extensive research has demonstrated that A2A receptor antagonists can alleviate motor deficits in various preclinical models of Parkinson's disease and have been investigated in clinical trials.[4][5][6]
A thorough review of existing research indicates a lack of studies investigating this compound in the context of Parkinson's disease models. The primary focus of this compound research has been on its unique pharmacological properties and its interaction with the A2A receptor at a molecular level, particularly how its non-ribose structure activates the receptor in a manner distinct from traditional adenosine-like ligands.[8][9]
Given the discrepancy between the user's request for information on this compound in Parkinson's disease models and the actual scientific focus on this compound, this guide will pivot to address the broader, well-researched area of adenosine A2A receptor antagonists in Parkinson's disease models. This will allow for a comprehensive and data-rich technical resource that aligns with the spirit of the original request.
An In-Depth Technical Guide to Adenosine A2A Receptor Antagonists in Parkinson's Disease Models
This guide provides a detailed overview of the core research and methodologies surrounding the investigation of adenosine A2A receptor antagonists in preclinical models of Parkinson's disease.
Core Signaling Pathway: A2A Receptor Antagonism in the Basal Ganglia
In the basal ganglia, a crucial brain region for motor control, dopamine (B1211576) D2 receptors and adenosine A2A receptors are co-localized on striatopallidal neurons of the indirect pathway.[7] Dopamine's inhibitory effect on these neurons via D2 receptors is counteracted by the excitatory effect of adenosine via A2A receptors. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. A2A receptor antagonists block the excitatory signaling of adenosine, thereby restoring a more balanced output from the basal ganglia and alleviating motor deficits.[3][7]
Quantitative Data from Preclinical Studies
The efficacy of A2A receptor antagonists is typically evaluated in rodent and primate models of Parkinson's disease. Key quantitative endpoints include the reversal of motor deficits and the potentiation of L-DOPA's effects.
Table 1: Efficacy of A2A Receptor Antagonists in Rodent Models of Parkinson's Disease
| Compound | Model | Endpoint | Dosage | Result | Reference |
| Istradefylline (KW-6002) | 6-OHDA-lesioned rat | Contralateral rotations (with L-DOPA) | 1 mg/kg, p.o. | ~150% increase in rotations vs. L-DOPA alone | [5] |
| Preladenant | Haloperidol-induced catalepsy (mouse) | Catalepsy score | 3 mg/kg, p.o. | Significant reduction in catalepsy | [6] |
| Tozadenant | 6-OHDA-lesioned rat | Forelimb use asymmetry (cylinder test) | 10 mg/kg, p.o. | Significant improvement in affected limb use | [10] |
| SCH 58261 | 6-OHDA-lesioned rat | Contralateral rotations (with L-DOPA) | 0.5 mg/kg, i.p. | Potentiation of L-DOPA-induced rotations | [10] |
Table 2: Efficacy of Istradefylline (KW-6002) in MPTP-Treated Primate Models of Parkinson's Disease
| Primate Model | Endpoint | Dosage | Result | Reference |
| Common Marmoset | Motor disability score | 10 mg/kg, p.o. | Significant improvement in motor score | [5] |
| Cynomolgus Monkey | "On" time (with L-DOPA) | 20 mg/kg, p.o. | Increased "on" time without worsening dyskinesia | [4] |
| Common Marmoset | L-DOPA-induced dyskinesia | 3 mg/kg, p.o. | Did not exacerbate existing dyskinesias | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the study of A2A receptor antagonists.
1. 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
-
Procedure:
-
Anesthetize the rodent (e.g., rat) with an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Allow the animal to recover for a period of 2-3 weeks for the lesion to fully develop.
-
Confirm the lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) or post-mortem analysis of dopamine levels.
-
-
Behavioral Assessment:
-
Drug-Induced Rotations: Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) and record the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period. A2A antagonists are often tested for their ability to potentiate L-DOPA-induced contralateral rotations.
-
2. MPTP Primate Model of Parkinson's Disease
-
Objective: To induce parkinsonian symptoms in non-human primates that closely resemble those in human patients.
-
Procedure:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to primates (e.g., marmosets, macaques) via systemic injection (intramuscular or subcutaneous).
-
Monitor the animals for the development of parkinsonian signs, including bradykinesia, rigidity, and tremor.
-
The severity of symptoms can be controlled by the dose and frequency of MPTP administration.
-
-
Behavioral Assessment:
-
Motor Disability Score: Use a standardized rating scale to assess the severity of parkinsonian symptoms.
-
"On"/"Off" Time: In animals treated with L-DOPA, quantify the duration of time spent in a mobile ("on") state versus an immobile ("off") state. A2A antagonists are evaluated for their ability to increase "on" time.
-
Dyskinesia Score: If the animals develop L-DOPA-induced dyskinesias, use a rating scale to quantify their severity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Adenosine A(2A) receptor antagonist treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]
- 8. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Role of LUF5834 in Cardiovascular Preconditioning
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiovascular preconditioning is a critical endogenous mechanism that protects the heart from ischemic injury. This process involves complex signaling pathways, with adenosine (B11128) receptors playing a pivotal role. LUF5834, a novel non-ribose partial agonist for adenosine receptors, has emerged as a molecule of interest due to its high affinity for the adenosine A1 receptor, a key player in cardiovascular preconditioning. This technical guide synthesizes the current understanding of this compound, its interaction with adenosine receptors, and its potential therapeutic role in cardioprotection. We provide a comprehensive overview of the relevant signaling pathways, quantitative data on this compound's receptor binding and efficacy, and detailed experimental protocols for its characterization. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in cardiovascular medicine.
Introduction to Cardiovascular Preconditioning and Adenosine Receptors
Ischemic preconditioning is a phenomenon where brief, non-lethal periods of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult, ultimately reducing infarct size.[1] Adenosine, released in significant amounts during myocardial ischemia, is a key trigger and mediator of this protective effect.[2][3][4]
Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][5]
-
A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][6]
-
A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.[5][6][7]
The adenosine A1 receptor is strongly implicated in mediating the cardioprotective effects of ischemic preconditioning.[4][8] Activation of A1 receptors is a critical step in initiating the signaling cascade that leads to cardioprotection.[2] While A2A and A2B receptors also have roles in cardiovascular responses, the A1 receptor is a primary target for therapeutic interventions aimed at mimicking preconditioning.[7][9][10][11]
This compound: A Novel Adenosine Receptor Agonist
This compound is a non-ribose compound, which distinguishes it from classic adenosine receptor agonists that are derivatives of adenosine.[8] It has been characterized as a potent partial agonist with high affinity for several adenosine receptor subtypes.[8][12][13]
Chemical Properties
-
Chemical Name: 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[12]
Pharmacological Profile
This compound is a partial agonist for the A1, A2A, and A2B adenosine receptors.[12][13] Its non-ribose structure allows it to interact with residues in the receptor binding pocket that are distinct from those engaged by adenosine-like ligands.[14][15] This unique binding mode may offer opportunities for developing drugs with novel pharmacological properties.
Quantitative Data: Receptor Binding and Efficacy of this compound
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for various adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| A1 | 2.6 nM | [12][13] |
| A2A | 2.6 nM | [12][13] |
| A3 | 538 nM | [12][13] |
| Receptor Subtype | Functional Potency (EC50) | Reference |
| A2B | 12 nM | [12][13] |
Proposed Role of this compound in Cardiovascular Preconditioning
Given that this compound is a high-affinity partial agonist for the adenosine A1 receptor, it is plausible that it could initiate the signaling cascade of cardiovascular preconditioning.[8] As a partial agonist, this compound may offer a more controlled and sustained activation of the A1 receptor compared to full agonists, potentially reducing the risk of adverse effects associated with excessive receptor stimulation.
The proposed mechanism involves this compound binding to the A1 receptor on cardiomyocytes, triggering a G-protein-mediated signaling cascade that ultimately leads to the activation of downstream effectors responsible for cardioprotection.
Signaling Pathways in Adenosine Receptor-Mediated Cardioprotection
The activation of adenosine receptors, particularly the A1 subtype, initiates a complex network of intracellular signaling pathways.
Caption: this compound's potential role in initiating cardioprotective signaling via the A1 receptor.
Experimental Protocols for Characterization of this compound
The following protocols are based on the methodologies described in the characterization of this compound and similar compounds.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound for adenosine receptors.
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
Functional Assays (cAMP Measurement)
This protocol is used to determine the functional activity (agonist or antagonist) of this compound at Gs- or Gi-coupled receptors.
Caption: A generalized workflow for assessing the functional activity of this compound by measuring cAMP levels.
Future Directions and Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead for cardiovascular preconditioning. Its high affinity for the adenosine A1 receptor, combined with its partial agonist activity, makes it an attractive candidate for further investigation.
Future research should focus on:
-
In vivo studies: Evaluating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.
-
Mechanism of action: Elucidating the precise downstream signaling pathways activated by this compound in cardiomyocytes.
-
Selectivity profiling: Further characterizing the selectivity of this compound across a wider range of receptors to assess potential off-target effects.
References
- 1. Evidence that the acute phase of ischemic preconditioning does not require signaling by the A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine and ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 6. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]
- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuating myocardial ischemia by targeting A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Anti-inflammatory Properties of LUF5834: A Technical Guide for Researchers
Executive Summary: This document provides a comprehensive technical overview of the potential anti-inflammatory properties of LUF5834, a potent partial agonist of the A2A and A2B adenosine (B11128) receptors. While direct experimental evidence for the anti-inflammatory effects of this compound is not yet extensively published, this guide extrapolates its likely therapeutic activities based on its well-characterized mechanism of action and the established anti-inflammatory roles of its target receptors. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel adenosine receptor agonists in inflammatory diseases. We present available quantitative data, detail the key anti-inflammatory signaling pathways modulated by A2A and A2B receptor activation, and propose a framework of experimental protocols for future investigation.
Introduction
This compound is a non-ribose derivative that acts as a potent partial agonist at both the A2A and A2B adenosine receptors. Adenosine is a critical endogenous nucleoside that modulates a wide array of physiological processes, including a significant role in the regulation of inflammation.[1] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors, in particular, are recognized as key mediators of anti-inflammatory responses.[2][3] Activation of these receptors on various immune cells, such as neutrophils, macrophages, and T lymphocytes, generally leads to the suppression of pro-inflammatory activities.[4][5] Given this compound's potent agonism at these receptors, it represents a promising candidate for the development of novel anti-inflammatory therapeutics.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the known quantitative data for this compound's interaction with adenosine receptors. This data highlights its high affinity and potency at the A2A and A2B receptors.
| Parameter | Receptor Subtype | Value | Reference |
| Ki | A1 | 2.6 nM | |
| Ki | A2A | 2.6 nM | |
| Ki | A3 | 538 nM | |
| EC50 | A2B | 12 nM |
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of A2A and A2B receptor activation are primarily mediated through the Gs protein-adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which initiate a downstream cascade of events that ultimately suppress inflammatory responses.[7][8]
A primary mechanism of this immunosuppression is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[9] PKA can phosphorylate and activate the cAMP Response Element-Binding Protein (CREB), which competes with NF-κB for the transcriptional co-activator CREB-binding protein (CBP).[7] This competition limits the transcriptional activity of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The Adenosine A2a Receptor Inhibits Matrix-Induced Inflammation in a Novel Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity [mdpi.com]
Structural Insights into LUF5834 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of LUF5834, a novel non-ribose partial agonist for adenosine (B11128) receptors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the unique binding characteristics of this compound and its implications for drug discovery and development.
Introduction
This compound, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile, is a significant departure from traditional adenosine receptor agonists, which are typically adenosine derivatives containing a ribose moiety.[1][2] As a partial agonist, this compound exhibits a submaximal response compared to full agonists, a characteristic that makes it a valuable tool for probing receptor function and a potential therapeutic agent with a nuanced pharmacological profile.[3] This guide will explore the binding of this compound primarily to the A1 and A2A adenosine receptors, detailing the molecular interactions that govern its affinity and efficacy.
Quantitative Data on this compound Receptor Binding
The binding affinity and functional potency of this compound have been characterized across various adenosine receptor subtypes. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its pharmacological profile.
| Parameter | Receptor Subtype | Value | Reference |
| Ki (nM) | Human A1 | 2.6 | [4] |
| Human A2A | 28 | [4] | |
| EC50 (nM) | Human A2B | 12 | [4][5] |
| IC50 (nM) | Inhibition of NECA-induced A2AR Gαs-Gβγ dissociation | 394 ± 62 | [6][7] |
| Efficacy | A2A Receptor | 50-60% of full agonist NECA | [3] |
Table 1: Binding Affinity and Potency of this compound. This table consolidates the reported binding constants (Ki) and functional potencies (EC50, IC50) of this compound for various human adenosine receptor subtypes. The data highlights its nanomolar affinity for A1 and A2A receptors and its partial agonist activity at the A2A receptor.
Structural Insights from Crystallography and Mutagenesis
The unique binding mode of this compound to the A2A adenosine receptor has been elucidated through high-resolution X-ray crystallography and supported by site-directed mutagenesis studies. These investigations reveal a binding mechanism distinct from that of classical adenosine-derived agonists.
A co-crystal structure of this compound with the A2A receptor reveals that the ligand is anchored in the binding pocket through a series of specific interactions.[6] The 3-cyano group of this compound forms a direct hydrogen bond with Asn2536.55, an interaction further stabilized by a water-mediated hydrogen bond with the 2-amino group.[6] The pyridine (B92270) moiety of this compound engages in π-π stacking with Phe168ECL2.[1][6]
Notably, this compound does not interact with residues Thr88 and Ser277, which are crucial for binding the ribose group of adenosine-like agonists.[1] This distinction underscores the novelty of its binding mode. Mutagenesis studies have confirmed the importance of these interactions; for instance, mutation of Phe168 to alanine (B10760859) abrogates the function of this compound.[1]
Signaling Pathways Modulated by this compound
As a partial agonist of the A2A adenosine receptor, this compound stimulates the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This primary signaling pathway is central to the physiological effects mediated by A2A receptor activation.
The partial agonism of this compound suggests that it stabilizes a receptor conformation that is not fully active, leading to a lower level of G protein activation and cAMP production compared to a full agonist. This property can be advantageous in therapeutic contexts where a more modest and controlled receptor stimulation is desired.
Experimental Protocols
The characterization of this compound has relied on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound to its target receptors.
Objective: To determine the dissociation constant (Kd) of [3H]this compound and the inhibition constant (Ki) of unlabeled this compound.
Materials:
-
HEK293 cells stably expressing the human A1 or A2A adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
[3H]this compound (radioligand).
-
Unlabeled this compound and other competing ligands.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd):
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of a non-radioactive competing ligand to determine non-specific binding.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Competition Binding Assay (to determine Ki):
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]this compound (typically at or near its Kd).
-
Add increasing concentrations of unlabeled this compound or other test compounds.
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Data Analysis:
-
For saturation binding, plot specific binding (total minus non-specific) against the concentration of [3H]this compound and fit the data to a one-site binding model to determine Bmax and Kd.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 3. innoprot.com [innoprot.com]
- 4. A methodology for creating mutants of G‐protein coupled receptors stabilized in active state by combining statistical thermodynamics and evolutionary molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
Methodological & Application
Application Notes and Protocols for LUF5834 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of LUF5834, a novel nonribose agonist for the adenosine (B11128) A(2a) receptor, in a cell culture setting. The protocols detailed below are specifically tailored for experiments utilizing the Human Embryonic Kidney (HEK) 293 cell line.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity at the wild-type human A(2a) adenosine receptor, as determined by cAMP production assays in HEK293 cells.
| Agonist | Parameter | Value | Cell Line | Assay |
| This compound | EC₅₀ | 1.3 ± 0.2 µM | HEK293 | cAMP Production |
| CGS21680 (Reference Agonist) | EC₅₀ | 25 ± 3 nM | HEK293 | cAMP Production |
| This compound | Eₘₐₓ (% of CGS21680) | 85 ± 5 % | HEK293 | cAMP Production |
EC₅₀ represents the concentration of the agonist that gives half-maximal response. Eₘₐₓ represents the maximum response achievable by the agonist.
Signaling Pathway
This compound acts as an agonist at the adenosine A(2a) receptor, a G-protein coupled receptor (GPCR). Upon binding, it stimulates the Gαs subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to modulate various downstream cellular processes.
Caption: this compound signaling pathway via the adenosine A(2a) receptor.
Experimental Protocols
The following are detailed protocols for the culture and experimental manipulation of HEK293 cells for studying the effects of this compound.
HEK293 Cell Culture and Maintenance
This protocol outlines the standard procedure for maintaining a healthy culture of HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Newborn Calf Serum (NCS)
-
1% Penicillin-Streptomycin
-
G-418 (200 µg/ml) for stable cell lines (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 7% CO₂)
Procedure:
-
Grow HEK293 cells as a monolayer in T-75 flasks containing DMEM supplemented with 10% NCS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 7% CO₂.[1]
-
For stably transfected cells, include G-418 at a concentration of 200 µg/ml in the culture medium to maintain selection pressure.[1]
-
Change the medium every 2-3 days to ensure an adequate supply of nutrients.
Subculturing Protocol
This protocol describes the process of passaging HEK293 cells to maintain optimal density and promote growth.
Procedure:
-
When cells reach 80-90% confluency, remove the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 ml of sterile PBS to remove any residual serum.
-
Add 2-3 ml of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Observe the cells under a microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining adherent cells.
-
Add 8-10 ml of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator.
Cryopreservation of HEK293 Cells
This protocol allows for the long-term storage of HEK293 cell stocks.
Materials:
-
Complete growth medium (DMEM, 10% NCS, 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cryopreservation medium (90% complete growth medium, 10% DMSO)
-
Cryovials, sterile
-
Controlled-rate freezing container
Procedure:
-
Harvest cells that are in the logarithmic growth phase (around 80-90% confluency).
-
Prepare the cryopreservation medium and chill it on ice.
-
Trypsinize the cells as described in the subculturing protocol and neutralize with complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml.
-
Aliquot 1 ml of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.
-
For long-term storage, transfer the vials to a liquid nitrogen freezer.
Calcium Phosphate Transfection Protocol
This protocol is for the transient transfection of HEK293 cells with plasmid DNA.[1]
Materials:
-
Plasmid DNA of interest
-
2 M CaCl₂ solution, sterile
-
2x HEPES-Buffered Saline (HBS), pH 7.05, sterile
-
HEK293 cells seeded in culture plates
Procedure:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well to be transfected, prepare two separate sterile tubes:
-
Tube A: Add the desired amount of plasmid DNA (e.g., 2 µg) and bring the total volume to 100 µl with sterile water. Add 12.4 µl of 2 M CaCl₂ and mix gently.
-
Tube B: Add 100 µl of 2x HBS.
-
-
Slowly add the contents of Tube A dropwise to Tube B while gently vortexing or bubbling to form a fine calcium phosphate-DNA co-precipitate.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Add the precipitate mixture dropwise to the cells in the culture well. Gently swirl the plate to distribute the precipitate evenly.
-
Incubate the cells for 16-24 hours at 37°C and 7% CO₂.
-
After incubation, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium.
-
Allow the cells to express the transfected gene for 24-48 hours before proceeding with the experiment.
cAMP Assay Protocol
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound treatment.
Materials:
-
HEK293 cells (wild-type or transfected)
-
This compound
-
Reference agonist (e.g., CGS21680)
-
Adenosine deaminase (ADA)
-
Rolipram (B1679513) (phosphodiesterase inhibitor)
-
cAMP assay kit (commercially available)
-
White, opaque 96-well plates
Procedure:
-
Harvest and resuspend HEK293 cells in assay buffer.
-
Pre-treat the cells with adenosine deaminase (to degrade endogenous adenosine) and a phosphodiesterase inhibitor like rolipram (to prevent cAMP degradation) for a specified time at 37°C.
-
Add increasing concentrations of this compound or a reference agonist to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 45 minutes) at 37°C to allow for cAMP production.[1]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on HEK293 cells.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for In Vitro Characterization of C5a Receptor 1 (C5aR1) Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound LUF5834 is primarily characterized in scientific literature as a partial agonist of adenosine (B11128) receptors (A1, A2A, and A2B) and is not reported to be a modulator of the Complement C5a Receptor 1 (C5aR1). The following application notes and protocols are provided for the in vitro characterization of a representative agonist for C5aR1, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.
Introduction to the C5a-C5aR1 Axis
The C5a-C5aR1 signaling axis is a critical component of the innate immune system. C5a, an anaphylatoxin, binds to its receptor C5aR1 (also known as CD88), a classical GPCR, which is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Activation of C5aR1 triggers a cascade of intracellular events leading to pro-inflammatory responses, including chemotaxis, cytokine release, and phagocytosis.[1] Dysregulation of this axis is implicated in a variety of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.
C5aR1 Signaling Pathway
Upon agonist binding, C5aR1 couples primarily to Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[1] C5aR1 activation also leads to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin.[1] β-arrestin binding desensitizes G protein signaling and can initiate G protein-independent signaling pathways, as well as receptor internalization.[2]
Quantitative Data Summary for a Representative C5aR1 Agonist
The following table summarizes typical concentration ranges for a representative C5aR1 agonist in various in vitro assays. These values are illustrative and should be optimized for specific experimental conditions and cell types.
| Assay Type | Cell Line | Parameter Measured | Typical Agonist Concentration Range | EC50/IC50 Range |
| Calcium Mobilization | CHO-C5aR1 | Intracellular Ca²⁺ | 0.1 nM - 1 µM | 1 - 10 nM |
| Chemotaxis | Human Neutrophils | Cell Migration | 0.1 nM - 100 nM | 0.5 - 5 nM |
| β-Arrestin Recruitment | U2OS-C5aR1-EFC | Luminescence | 1 nM - 10 µM | 10 - 100 nM |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C5aR1 activation. It is a rapid and robust method for characterizing agonist and antagonist activity.
Experimental Workflow: Calcium Mobilization
Methodology
-
Cell Preparation:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing human C5aR1 into black-walled, clear-bottom 96-well plates at a density of 2 x 10⁴ cells per well.[3]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions. A typical final concentration is 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.[4]
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.[4]
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.[4]
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[4]
-
-
Compound Preparation and Assay:
-
Prepare a 2x concentrated serial dilution of the C5aR1 agonist in HBSS with 20 mM HEPES.
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Add 100 µL of the 2x agonist dilutions to the corresponding wells.
-
Immediately begin kinetic fluorescence readings for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by calculating ΔF/F_baseline.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Chemotaxis Assay
This assay measures the directed migration of cells, such as neutrophils or monocytes, towards a chemoattractant, in this case, a C5aR1 agonist.
Experimental Workflow: Chemotaxis
Methodology
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation methods.
-
Resuspend the isolated neutrophils in RPMI 1640 medium containing 0.3% FBS at a concentration of 6 x 10⁷ cells/mL.[5]
-
-
Assay Setup:
-
Use a 96-well Transwell plate with a 5 µm pore size membrane.
-
Add 30 µL of serial dilutions of the C5aR1 agonist in RPMI 1640 with 0.3% FBS to the lower wells of the Transwell plate.[6] Include a buffer-only control.
-
Carefully place the Transwell insert (membrane) onto the lower plate.
-
Add 25-50 µL of the neutrophil suspension to the top of each well on the membrane.[6]
-
-
Incubation and Cell Quantification:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ humidified incubator.[5]
-
After incubation, carefully remove the Transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fixing and staining the cells, followed by imaging and counting under a microscope.
-
Using a cell viability reagent (e.g., CellTiter-Glo) to measure ATP content, which correlates with cell number.
-
Transferring the contents of the lower well to a tube for analysis by flow cytometry.[6]
-
-
-
Data Analysis:
-
Subtract the number of cells that migrated in the buffer control (background) from all other values.
-
Plot the number of migrated cells against the logarithm of the agonist concentration and fit the data to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between C5aR1 and β-arrestin upon agonist stimulation. It is a key assay for understanding receptor desensitization and biased signaling.
Experimental Workflow: β-Arrestin Recruitment
Methodology
-
Cell Preparation:
-
Use a commercially available cell line, such as the PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin cell line, which co-expresses a ProLink™ (PK)-tagged C5aR1 and an Enzyme Acceptor (EA)-tagged β-arrestin.[7]
-
Plate the cells in a white-walled, 96-well assay plate according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the C5aR1 agonist in the appropriate assay buffer.
-
Add the agonist dilutions to the cells.
-
Incubate the plate at 37°C for 90 minutes to induce receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Prepare the detection reagent solution containing the luciferase substrate as per the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the luminescence signal using a standard plate luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. timothyspringer.org [timothyspringer.org]
- 7. PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
Application Note: LUF5834 cAMP Assay Protocol for Adenosine A2A Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] It also exhibits high affinity for the adenosine A1 receptor.[2][3] The adenosine A2A receptor (A2AAR) is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs signaling pathway. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides a detailed protocol for a cell-based functional assay to characterize the agonistic activity of this compound on the human A2AAR by measuring cAMP accumulation. The protocol is designed for a 384-well plate format using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathway of this compound at the Adenosine A2A Receptor
Caption: this compound activation of the A2AAR Gαs signaling pathway.
Experimental Protocol
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the human A2AAR.
Materials
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human Adenosine A2A Receptor.
-
Cell Culture Medium: DMEM/F12 or Ham's F-12, supplemented with 10% FBS, and appropriate selection antibiotic.
-
Assay Buffer: Hank's Buffered Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Compound: this compound (soluble in DMSO).[1]
-
Reference Agonist: NECA or CGS-21680.[4]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram.[5]
-
cAMP Assay Kit: HTRF cAMP Dynamic 2 kit or equivalent.[5]
-
Plate: 384-well, low-volume, white assay plates.
-
Adenosine Deaminase (ADA): To degrade endogenous adenosine.[5]
Methodology
1. Cell Preparation:
- Culture A2AAR-expressing cells under standard conditions (37°C, 5% CO2) until they reach 80-90% confluency.
- Harvest cells using a non-enzymatic dissociation buffer.
- Resuspend the cells in assay buffer. Perform a cell count and adjust the density. The optimal cell number per well (typically 2,000-10,000 cells/well) should be determined empirically by performing a forskolin (B1673556) dose-response curve to establish a robust assay window.[6]
- Add adenosine deaminase (0.8 U/mL) to the cell suspension and incubate at room temperature for 30 minutes to remove any endogenous adenosine that could interfere with the assay.[5]
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
- Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution). Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent effects.
- Prepare solutions of the reference agonist (e.g., NECA) and a no-compound control (vehicle).
3. Assay Procedure:
- Add a PDE inhibitor (e.g., 500 µM IBMX) to the cell suspension to prevent cAMP degradation.
- Dispense 5 µL of the cell suspension into each well of the 384-well plate.
- Add 5 µL of the serially diluted this compound, reference agonist, or vehicle control to the appropriate wells.
- Incubate the plate at room temperature for 30-60 minutes.
- Following incubation, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF). This typically involves the sequential addition of dye-labeled cAMP and an anti-cAMP antibody.[5][7]
- Add 10 µL of the lysis and detection reagents to each well.
- Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis:
- Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[5]
- The signal is inversely proportional to the amount of cAMP produced.
- Calculate the ratio of the two emission wavelengths and normalize the data.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Emax values.
Experimental Workflow
Caption: Generalized workflow for the this compound cAMP agonist assay.
Data Presentation
Quantitative data from the cAMP assay should be summarized to compare the potency and efficacy of this compound with a reference full agonist.
| Compound | Target Receptor | pEC50 (Mean ± SEM) | Emax (% of Reference Agonist) | Assay Type | Cell Line |
| This compound | Human A2AAR | User Data | User Data | HTRF cAMP | HEK293 |
| Reference Agonist (e.g., NECA) | Human A2AAR | User Data | 100% | HTRF cAMP | HEK293 |
Note: this compound is a partial agonist, so its Emax is expected to be lower than that of a full agonist like NECA.[8]
GPR88 Receptor Information
For clarity, it is important to note that this compound is not a ligand for the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan receptor predominantly expressed in the striatum.[9][10] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11][12][13] Therefore, a cAMP assay for a GPR88 agonist would measure a reduction in forskolin-stimulated cAMP levels.
References
- 1. LUF 5834 | Adenosine A2a Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genecards.org [genecards.org]
- 10. benchchem.com [benchchem.com]
- 11. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]LUF5834 Radioligand Binding Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the radioligand [3H]LUF5834 in binding assays. While the primary focus is on its well-characterized interaction with adenosine (B11128) receptors, information regarding the orphan receptor GPR88 is also provided for contextual understanding of related GPCR signaling.
Introduction to [3H]this compound
[3H]this compound is a tritiated, non-ribose partial agonist radioligand with high affinity for adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Unlike traditional adenosine-based ligands, this compound's unique chemical structure provides a valuable tool for investigating the pharmacology of these receptors.[1] Its partial agonism allows it to label both G protein-coupled and uncoupled receptor states with similar high affinity, making it a versatile radioligand for competition binding experiments to characterize a wide range of A1 receptor ligands, from full agonists to inverse agonists.[1]
GPR88: An Orphan Receptor in Neuropsychiatric Research
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum of the brain in rodents, primates, and humans.[3][4] It belongs to the class A rhodopsin family of GPCRs.[5][6] GPR88 is implicated in various brain functions and behavioral responses, including mood, cognition, movement control, and reward-based learning, making it a promising therapeutic target for central nervous system disorders like schizophrenia, Parkinson's disease, anxiety, and addiction.[3]
GPR88 Signaling Pathway
The endogenous ligand for GPR88 has not yet been identified.[5][6] However, studies using small molecule agonists have revealed that GPR88 couples to Gαi/o proteins.[3][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This suggests that GPR88 likely functions as an inhibitory receptor in the central nervous system.[3][5] Furthermore, research indicates that GPR88 can form hetero-oligomers with other GPCRs, such as opioid receptors, and modulate their signaling pathways.[4][7]
Figure 1: GPR88 Signaling Pathway.
Radioligand Binding Assay with [3H]this compound for Adenosine Receptors
This section details the protocol for a radioligand binding assay using [3H]this compound to characterize the binding of test compounds to adenosine A1/A2A receptors. Radioligand binding assays are a gold standard for quantifying the affinity of ligands for their receptors.[8][9]
Data Presentation: Binding Affinities
The following table summarizes the binding affinities of this compound and other common ligands for adenosine receptors.
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |
| This compound | Adenosine A1 | 2.6 | - | |
| This compound | Adenosine A2A | 28 | - | [2] |
| This compound | Adenosine A2B | - | 12 | |
| This compound | Adenosine A3 | 538 | - |
Note: Ki represents the inhibition constant, and EC50 represents the half-maximal effective concentration.
Experimental Workflow
The general workflow for a filtration-based radioligand binding assay is depicted below.
Figure 2: Experimental Workflow.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization depending on the specific cell line or tissue preparation used.
-
Homogenize cultured cells or frozen tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[10]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[10]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection, aliquot, and store at -80°C.[10]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[10]
-
To each well, add:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Terminate the incubation by rapid vacuum filtration through a 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filter (GF/C) using a 96-well cell harvester.[10]
-
Wash the filters four times with ice-cold wash buffer.[10]
-
Dry the filters for 30 minutes at 50°C.[10]
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[10]
-
Analyze the data using non-linear regression to determine Kd and Bmax.[10]
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with [3H]this compound for binding to the receptor.
-
Follow the same initial steps as the saturation binding assay for membrane preparation and assay setup.
-
To each well, add:
-
Incubate, filter, wash, and count the radioactivity as described for the saturation binding assay.[10]
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[10]
Conclusion
[3H]this compound is a valuable tool for studying the pharmacology of adenosine A1 and A2A receptors. The provided protocols offer a foundation for conducting robust and reproducible radioligand binding assays. While GPR88 is an important target in neuroscience, based on current literature, [3H]this compound is not the appropriate radioligand for its study. Researchers interested in GPR88 should seek specific agonists or antagonists for this orphan receptor.
References
- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Measuring the Efficacy and Potency of LUF5834: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5834 is a non-ribose partial agonist with high potency for the human adenosine (B11128) A2A and A2B receptors.[1][2][3] It also exhibits activity at the adenosine A1 receptor.[4] Understanding the efficacy and potency of this compound is critical for its application in research and potential therapeutic development. Efficacy refers to the maximal response a ligand can produce, while potency is the concentration of the ligand required to produce 50% of its maximal effect (EC50). This document provides detailed protocols for measuring these key pharmacological parameters of this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinity (Ki) and potency (EC50) values for this compound at various adenosine receptors. These values are essential for designing experiments and interpreting results.
| Receptor | Parameter | Value | Reference |
| Adenosine A2A Receptor | Ki | 2.6 nM | [1][2] |
| Adenosine A2B Receptor | EC50 | 12 nM | [1][2][3] |
| Adenosine A1 Receptor | Ki | 2.6 nM | [2] |
| Adenosine A3 Receptor | Ki | 538 nM | [1][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for the adenosine A2A receptor and a general workflow for assessing the efficacy and potency of this compound.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay (to determine Ki)
This assay measures the affinity of this compound for the adenosine A2A receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Adenosine deaminase (ADA).
-
Radioligand (e.g., [3H]ZM241385 or another suitable A2A receptor antagonist).
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-A2AR cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, membrane preparation (typically 20-50 µg of protein), and adenosine deaminase (to remove endogenous adenosine).
-
Add increasing concentrations of this compound.
-
Add the radioligand at a concentration near its Kd.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., ZM241385).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (to determine EC50 and Emax)
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of A2A receptor activation.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound stock solution (in DMSO).
-
A reference full agonist (e.g., NECA or CGS21680).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-A2AR cells.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the cell culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of this compound to the wells.
-
Include wells with the reference full agonist to determine the maximum possible response.
-
Include wells with vehicle control (e.g., DMSO) for baseline measurement.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
The maximal response produced by this compound is the Emax.
-
The efficacy of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.
-
Concluding Remarks
References
- 1. rndsystems.com [rndsystems.com]
- 2. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LUF5834 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF5834 is a potent and selective non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting high affinity for the A1 receptor subtype.[1][2] Its unique pharmacological profile makes it a compound of interest for various therapeutic areas. This document provides a generalized framework for the preclinical evaluation of this compound in animal models, outlining standard protocols for administration, pharmacokinetic analysis, and efficacy assessment. Due to a lack of publicly available in vivo data for this compound, this guide is based on established methodologies for similar small molecule agonists targeting adenosine receptors.
Compound Information
| Property | Value | Reference |
| Full Name | 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile | [3] |
| Molecular Formula | C₁₇H₁₂N₆OS | |
| Molecular Weight | 348.38 g/mol | |
| Receptor Profile | Partial agonist at A2A and A2B adenosine receptors; High-affinity ligand for the A₁ adenosine receptor. | [1] |
| Solubility | Soluble to 100 mM in DMSO. | |
| Storage | Store at -20°C. |
General Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a compound like this compound.
Caption: A generalized workflow for the preclinical in vivo assessment of this compound.
Pharmacokinetic Studies Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mouse or rat).
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, cyclodextrin-based formulation)
-
Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentrations.
-
Animal Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose (e.g., 5-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀₋ₜ (ng·h/mL) | 2500 ± 400 | 4000 ± 600 |
| t₁/₂ (h) | 2.5 ± 0.5 | 3.0 ± 0.7 |
| Bioavailability (%) | - | 64 |
| Clearance (mL/min/kg) | 6.7 ± 1.2 | - |
| Volume of Distribution (L/kg) | 1.5 ± 0.3 | - |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
Efficacy Studies: Example in a Parkinson's Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a rodent model of Parkinson's disease, leveraging its A2A receptor agonism.
Signaling Pathway:
Caption: Simplified A₂A receptor signaling cascade initiated by this compound.
Protocol:
-
Animal Model: Utilize a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
Treatment Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., L-DOPA)
-
-
Drug Administration: Administer this compound or control compounds daily for a specified period (e.g., 2-4 weeks) via a clinically relevant route (e.g., oral gavage or subcutaneous injection).
-
Behavioral Assessment:
-
Rotational Behavior: Measure apomorphine- or amphetamine-induced rotations to assess dopamine (B1211576) receptor sensitivity and motor asymmetry.
-
Cylinder Test: Evaluate forelimb use asymmetry.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess neuroprotection.
-
Neurotransmitter Analysis: Measure dopamine and its metabolites in the striatum via HPLC.
-
Table 3: Hypothetical Efficacy Data for this compound in a 6-OHDA Rat Model
| Treatment Group | Net Rotations (turns/min) | TH-Positive Neurons (% of control) |
| Vehicle | 7.5 ± 1.2 | 35 ± 8 |
| This compound (5 mg/kg) | 4.2 ± 0.8 | 55 ± 10 |
| This compound (15 mg/kg) | 2.1 ± 0.5 | 70 ± 12 |
| L-DOPA (6 mg/kg) | 1.5 ± 0.4** | 38 ± 7 |
*p < 0.05, *p < 0.01 compared to vehicle. Data is hypothetical.
Safety and Toxicology
A preliminary safety assessment should be conducted to identify potential adverse effects.
Protocol:
-
Acute Toxicity: Administer a single high dose of this compound to a small group of animals and observe for signs of toxicity and mortality over 14 days.
-
Dose Range Finding Study: Administer multiple dose levels to different groups of animals for a short duration (e.g., 7-14 days).
-
Observations: Monitor for changes in clinical signs, body weight, food and water consumption.
-
Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.
Disclaimer
The protocols and data presented in this document are generalized and for illustrative purposes only. Specific experimental details for this compound are not available in the public domain. Researchers should design and validate their own study protocols based on the specific research question and in accordance with institutional and national guidelines for animal welfare.
References
- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of LUF5834 on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5834 is a non-adenosine compound identified as a partial agonist for the A2A and A2B adenosine (B11128) receptors and a high-affinity agonist for the A1 adenosine receptor. Adenosine receptors, particularly the A2A and A2B subtypes, are known to be expressed on platelets and play an inhibitory role in platelet activation and aggregation through the Gs protein-coupled signaling pathway, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] The activation of these receptors can inhibit platelet responses to various agonists such as ADP, collagen, and thrombin.
While the pharmacology of this compound at adenosine receptors has been characterized, its specific effects on platelet aggregation are not well-documented in publicly available literature. A study investigating the structurally related compound, LUF5835, found that it did not significantly inhibit ADP-induced platelet aggregation in whole blood, even at high concentrations.[3] This suggests that the antiplatelet activity of this compound may also be limited, warranting a thorough investigation.
These application notes provide a comprehensive set of protocols to systematically evaluate the effects of this compound on platelet aggregation induced by various physiological agonists. The provided methodologies are designed to enable researchers to generate robust and reproducible data to characterize the potential antiplatelet activity of this compound.
Data Presentation
As there is currently a lack of specific quantitative data on the effects of this compound on platelet aggregation, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Template for Recording the Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Agonist Concentration | This compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| ADP | 5 µM | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Collagen | 2 µg/mL | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Thrombin | 0.1 U/mL | 1 | ||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for aggregation studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
ACD solution (citric acid, citrate, dextrose)
-
Prostacyclin (PGI2)
-
Apyrase (Grade VII)
-
Centrifuge
Protocol for Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Keep the PRP at room temperature for use within 2 hours.
Protocol for Washed Platelets:
-
To the collected PRP, add ACD solution (1:7 v/v) and PGI2 (1 µM final concentration).
-
Centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in PBS containing 0.1% BSA and apyrase (2 U/mL).
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) with PBS.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets
-
Platelet-Poor Plasma (PPP) or buffer as a blank
-
This compound stock solution (in DMSO)
-
Agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin
-
Light Transmission Aggregometer
Protocol:
-
Pre-warm PRP/washed platelet samples to 37°C.
-
Set the aggregometer baseline to 0% aggregation with PRP/washed platelets and 100% aggregation with PPP/buffer.
-
Pipette 450 µL of PRP/washed platelets into a cuvette with a stir bar.
-
Add 5 µL of this compound solution at various final concentrations (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) and incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the agonist (e.g., ADP to a final concentration of 5 µM, collagen to 2 µg/mL, or thrombin to 0.1 U/mL) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for each agonist.
Whole Blood Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation in a more physiological environment.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate
-
Saline
-
This compound stock solution (in DMSO)
-
Agonists: ADP, Collagen
-
Whole blood aggregometer (e.g., Multiplate Analyzer)
Protocol:
-
Dilute the citrated whole blood 1:1 with saline.
-
Pre-warm the diluted blood samples to 37°C.
-
Add this compound at various final concentrations or vehicle to the samples and incubate for 3 minutes.
-
Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.
-
Record the impedance change for 6 minutes.
-
The aggregation is quantified as the area under the curve (AUC) of the impedance tracing.
-
Calculate the percentage of inhibition for each this compound concentration.
Measurement of Intracellular cAMP Levels
Objective: To determine if this compound modulates intracellular cAMP levels in platelets.
Materials:
-
Washed platelets
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Protocol:
-
Pre-incubate washed platelets with IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C.
-
Add this compound at various concentrations or vehicle and incubate for another 10 minutes.
-
Terminate the reaction by adding ice-cold ethanol (B145695) or by heat inactivation.
-
Lyse the platelets and measure the cAMP concentration using a commercial EIA kit according to the manufacturer's instructions.
-
Forskolin, a direct activator of adenylyl cyclase, should be used as a positive control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound on platelet aggregation.
Caption: Signaling pathways in platelet aggregation and the inhibitory role of this compound.
References
LUF5834: A Tool for Interrogating Adenosine A2B Receptor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5834 is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2] Its unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades initiated by adenosine receptor activation. These receptors, particularly the A2B subtype, are implicated in a wide array of physiological and pathophysiological processes, including inflammation, vasodilation, and cancer progression, making them attractive targets for therapeutic intervention.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study adenosine A2B receptor signaling pathways.
The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.[3][5] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] The Gq pathway, on the other hand, activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8] Downstream of these initial events, A2B receptor activation can modulate the activity of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[9]
Data Presentation
The following table summarizes the reported binding affinities and functional potencies of this compound for various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Parameter | Value | Reference |
| Human A2A | Ki | 2.6 nM | [1][10] |
| Human A2B | EC50 | 12 nM | [1][4][10] |
| Human A1 | Ki | 2.6 nM | [1] |
| Human A3 | Ki | 538 nM | [1][4][10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by the A2B adenosine receptor and a typical experimental workflow for investigating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Modeling of LUF5834 Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5834 is a potent non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Unlike traditional adenosine receptor agonists that possess a ribose moiety, this compound's unique chemical structure presents a distinct mode of interaction with its target receptors.[2] Understanding the specific binding interactions of this compound is crucial for the rational design of novel therapeutics targeting the adenosine receptor family, which are implicated in a variety of physiological processes and disease states, including inflammation and neurodegenerative disorders.
This document provides a detailed protocol for the molecular docking of this compound to the human adenosine A2A receptor using AutoDock Vina. It also includes an overview of the A2A receptor signaling pathway and a summary of the available binding and functional data for this compound.
Data Presentation
The following tables summarize the key physicochemical and pharmacological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile | |
| Molecular Formula | C₁₇H₁₂N₆OS | [1] |
| Molecular Weight | 348.38 g/mol | [1] |
| CAS Number | 333962-91-7 | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Table 2: Pharmacological Data for this compound
| Target Receptor | Parameter | Value (nM) | Reference |
| Adenosine A₂A | Kᵢ | 2.6 | [1] |
| EC₅₀ | 12 | [1] | |
| Adenosine A₁ | Kᵢ | 2.6 | [1] |
| Adenosine A₃ | Kᵢ | 538 | [1] |
Experimental Protocols
Molecular Docking of this compound to the Adenosine A₂A Receptor using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation of this compound into the binding site of the human adenosine A₂A receptor.
1. Preparation of the Receptor Structure
-
Obtain the Receptor Structure: Download the crystal structure of the human adenosine A₂A receptor in complex with this compound from the Protein Data Bank (PDB ID: 8RLN).[3]
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDockTools (ADT).
-
Remove all non-receptor molecules, including water, ions, and any co-crystallized ligands other than the protein chain of interest.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format.
-
2. Preparation of the Ligand Structure
-
Obtain the Ligand Structure: The 3D structure of this compound can be extracted from the PDB file 8RLN or can be generated from its 2D structure using software like ChemDraw and then energy minimized using a force field like MMFF94.
-
Prepare the Ligand:
-
Load the ligand structure into AutoDockTools.
-
Detect the ligand's rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
3. Setting up the Docking Grid
-
Define the Binding Site: The binding site can be defined based on the coordinates of the co-crystallized this compound in the PDB structure 8RLN.
-
Generate the Grid Box: In AutoDockTools, define a grid box that encompasses the entire binding pocket. A typical grid box size for a small molecule is 25 x 25 x 25 Å.
-
Set Grid Parameters: Center the grid box on the ligand's geometric center. Ensure the grid spacing is set to a default value of 0.375 Å.
4. Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, specifying the configuration file:
-
Analyze the Results:
-
The output PDBQT file will contain the docked poses of this compound, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses in a molecular graphics program to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the adenosine A₂A receptor.
-
Mandatory Visualization
Signaling Pathway of the Adenosine A₂A Receptor
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
References
Troubleshooting & Optimization
LUF5834 Technical Support Center: Troubleshooting Aqueous Buffer Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with LUF5834 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1] For enhanced solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
A2: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. The precipitation occurs because the aqueous buffer cannot maintain this compound in solution at the desired concentration once the DMSO concentration is significantly lowered.
Q3: What is the chemical nature of this compound?
A3: this compound is a potent partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile.[1]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 348.38 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Max Solubility in DMSO | 100 mM | [1] |
| A2A Receptor Ki | 2.6 nM | [1] |
| A2B Receptor EC50 | 12 nM | [1] |
| A1 Receptor Ki | 2.6 nM | [1] |
| A3 Receptor Ki | 538 nM | [1] |
Troubleshooting Guide for Aqueous Buffer Solubility
If you are experiencing precipitation of this compound upon dilution into aqueous buffers, follow this step-by-step troubleshooting guide.
Experimental Protocol: Serial Dilution and Solvent Optimization
-
Prepare a High-Concentration Stock in DMSO: Start by preparing a 10 mM or higher stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.[2]
-
Perform Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform intermediate serial dilutions in DMSO to lower the concentration.
-
Test Dilution into Aqueous Buffer: From your lower concentration DMSO stocks, perform a final dilution into your aqueous buffer of choice (e.g., PBS, HBSS, TRIS). It is critical to add the DMSO stock to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations of this compound that can lead to precipitation.
-
Incorporate a Surfactant or Co-solvent: If precipitation persists, consider adding a small, biologically compatible amount of a surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer to increase the solubility of this compound.
-
Adjust pH of the Buffer: The solubility of compounds can be pH-dependent. Systematically test the solubility of this compound in buffers with slightly different pH values around your target experimental pH.
-
Visual Inspection and Centrifugation: After each test dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If unsure, centrifuge the solution at high speed and check for a pellet.
Troubleshooting Workflow
This compound Signaling Pathway
This compound acts as a partial agonist at the adenosine A2A and A2B receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it promotes a conformational change in the receptor, leading to the activation of the associated Gs protein and subsequent downstream signaling cascades, primarily through the production of cyclic AMP (cAMP).
References
Technical Support Center: Interpreting LUF5834 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with LUF5834 partial agonist dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it called a partial agonist?
This compound is a non-ribose compound that acts as a partial agonist, primarily at the adenosine (B11128) A2A receptor.[1][2] An agonist is a substance that binds to a receptor and activates it to produce a biological response. A partial agonist , like this compound, binds and activates the receptor but has only partial efficacy relative to a full agonist.[3][4] This means it cannot produce the receptor's maximal response, even at full receptor occupancy.[4][5]
Q2: My this compound dose-response curve has a much lower maximum effect (Emax) compared to the full agonist (e.g., NECA). Is my experiment failing?
No, this is the expected outcome and the defining characteristic of a partial agonist. A partial agonist, by definition, produces a submaximal response compared to a full agonist.[6][7] The lower Emax of this compound is a reflection of its intrinsic activity at the A2A receptor. Recent studies show this compound's efficacy can be around 30-37% of a full agonist like NECA, depending on experimental conditions.[8]
Q3: When I co-incubate this compound with a full agonist, the overall response is lower than with the full agonist alone. Why does this compound appear to be acting as an antagonist?
This is another classic feature of partial agonism. When a full agonist and a partial agonist are present simultaneously, they compete for the same receptor binding sites.[3] Because this compound has lower intrinsic efficacy, when it occupies a receptor, it prevents the full agonist from binding and eliciting a maximal response. This competition leads to a net decrease in the observed receptor activation, making the partial agonist behave like a competitive antagonist.[3][8]
Q4: My dose-response curve is flat or has a very low signal-to-noise ratio. What are the common causes?
A flat or noisy curve indicates a lack of a detectable, dose-dependent response. Consider these potential issues:
-
Low Receptor Expression: The effect of this compound is highly dependent on the A2A receptor density.[8] Confirm the expression level in your cell line using methods like qPCR or Western blotting.[9]
-
Inactive Compound: Verify the integrity and concentration of your this compound stock. Prepare fresh serial dilutions before each experiment.[10]
-
Suboptimal Assay Conditions: Key parameters like incubation time, temperature, and buffer components can significantly impact the assay. Run optimization experiments, including a time-course, to find the ideal conditions.[9]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not contaminated. Poor cell viability will lead to inconsistent or absent responses.[9]
-
Detection Reagent Issues: Check the expiration dates and storage conditions of all assay reagents, such as the cAMP detection kit components.[9]
Q5: The fit of my sigmoidal curve is poor, and the software returns ambiguous results or a high error on the EC50 value. What should I check?
Poor curve fitting often stems from the data points not following an ideal sigmoidal shape. Here are key troubleshooting steps:
-
Undefined Plateaus: The top (max response) and bottom (baseline) plateaus of the curve must be well-defined by your data points. If your concentration range is too narrow, you may not reach the true Emax or baseline.[11] Extend the concentration range in both directions.
-
Data Normalization: Ensure your data is correctly normalized. Typically, the baseline (vehicle control) is set to 0% and the maximal response of a reference full agonist is set to 100%.[11]
-
Asymmetry: Standard four-parameter logistic equations assume a symmetrical curve (Hill slope of 1.0). If your curve is asymmetrical, consider using a five-parameter model that can account for this.[11]
-
Outliers: Examine your data for obvious outliers that may be skewing the curve fit.
-
Concentration Values: Double-check that you are using the logarithm of the concentration for the x-axis in your curve-fitting software, as most models require this transformation.[11]
Quantitative Data Presentation
The pharmacological properties of this compound can vary based on the experimental system, particularly the A2A receptor expression level.
| Parameter | Value | Cell System | Comments | Source |
| Ki (hA1R) | 2.6 nM | Membranes | High affinity for the A1 adenosine receptor. | [1] |
| Ki (hA2AR) | 28 nM | Membranes | High affinity for the A2A adenosine receptor. | [1] |
| Ki (hA3R) | 538 nM | Membranes | Lower affinity for the A3 adenosine receptor. | [1] |
| EC50 (hA2AR) | 56.2 nM | High-expressing HEK293 | Potency observed in a system with high receptor density. | [8] |
| Emax (hA2AR) | ~37% | High-expressing HEK293 | Efficacy relative to the full agonist NECA (set at 100%). | [8] |
| EC50 (hA2BR) | 12 nM | Membranes | Potent partial agonist activity at the A2B receptor. | |
| IC50 (hA2AR) | 372 nM | High-expressing HEK293 | Antagonistic activity when tested in the presence of NECA (at its EC80). | [8] |
Experimental Protocols
Protocol: A2A Receptor-Mediated cAMP Accumulation Assay
This protocol describes a typical cell-based functional assay to generate a dose-response curve for this compound by measuring the accumulation of cyclic AMP (cAMP), the primary second messenger for the Gs-coupled A2A receptor.[12][13]
1. Cell Culture and Plating:
-
Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a pre-optimized density to achieve ~90% confluency on the day of the assay. Allow cells to adhere and grow overnight.[10]
2. Ligand Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution of the this compound stock in a suitable assay buffer (e.g., HBSS with 10 mM HEPES) to create a range of concentrations (e.g., 10 µM to 0.1 nM). Also prepare a vehicle control (assay buffer with the same final DMSO concentration) and a positive control using a full A2A agonist (e.g., NECA).
3. Assay Procedure:
-
Gently wash the cells once with warm assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or Rolipram) to the cells and incubate for 15-30 minutes. This step prevents the degradation of cAMP and enhances signal accumulation.
-
Add the prepared serial dilutions of this compound, vehicle, and positive control to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
4. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).[10] This step releases the intracellular cAMP.
-
Perform the cAMP detection assay by adding the kit reagents and incubating as required.
5. Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (e.g., fluorescence or luminescence).
-
Subtract the background signal and normalize the data. Set the vehicle control as 0% response and the maximal response from the saturating concentration of the full agonist as 100% response.
-
Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., four- or five-parameter sigmoidal dose-response curve) to determine the EC50 and Emax values.
Mandatory Visualizations
Caption: Adenosine A2A receptor signaling pathway activated by the partial agonist this compound.
Caption: Experimental workflow for a this compound dose-response functional assay.
References
- 1. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonist - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Partial agonist: Significance and symbolism [wisdomlib.org]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. graphpad.com [graphpad.com]
- 12. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LUF5834
Disclaimer: For research use only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers and drug development professionals working with LUF5834. The following information is based on publicly available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-ribose, potent partial agonist for the adenosine (B11128) A2A and A2B receptors.[1] It also exhibits high affinity for the adenosine A1 receptor, for which it also acts as a partial agonist.[2] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile.[1] Unlike traditional adenosine receptor agonists, this compound does not possess a ribose moiety, which is a classic feature of endogenous adenosine.[2][3]
Q2: Are there any known off-target effects of this compound?
A2: Based on available scientific literature, there is currently no specific information detailing off-target effects of this compound. Existing research focuses on its characterization as a partial agonist at adenosine A1, A2A, and A2B receptors.
Q3: What is the receptor selectivity profile of this compound?
A3: this compound displays selectivity for the adenosine A1 and A2A receptors over the A3 receptor.[1] Quantitative data for its binding affinities (Ki) and functional potencies (EC50) are summarized in the data table below.
Q4: How does the partial agonism of this compound affect experimental outcomes?
A4: As a partial agonist, this compound does not produce a maximal response compared to a full agonist, even at saturating concentrations. In the presence of a full agonist, this compound can act as a competitive antagonist. This dual activity is important to consider when designing and interpreting experiments.
Q5: Can [3H]this compound be used as a radioligand for all adenosine receptor subtypes?
A5: [3H]this compound has been successfully characterized as a high-affinity radioligand for the human adenosine A1 receptor.[2] Due to its partial agonist nature, it can label both G protein-coupled and uncoupled states of the A1 receptor.[2] However, it has been reported to be a suitable radioligand for the A1 receptor, but not for the A2A or A3 receptors.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Lower than expected maximal response in a functional assay (e.g., cAMP accumulation). | This compound is a partial agonist and will not elicit the same maximal response as a full agonist (e.g., NECA or CGS21680). | - Use a full agonist as a positive control to establish the maximal system response.- Titrate this compound to determine its Emax relative to the full agonist. |
| Inconsistent results in radioligand binding assays with [3H]this compound. | The binding of [3H]this compound to the A1 receptor can be influenced by the presence of GTP, which uncouples the receptor from G proteins.[2] | - Perform binding assays in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS) to assess the G protein-coupled state.- Ensure consistent buffer conditions, particularly with respect to divalent cations and GTP. |
| This compound appears to antagonize the effect of another agonist. | This is an expected behavior of a partial agonist when co-incubated with a full agonist. This compound will compete for the same binding site. | - To characterize this, perform a dose-response curve of the full agonist in the presence of a fixed concentration of this compound. This will reveal a rightward shift in the full agonist's potency. |
| Difficulty dissolving this compound. | This compound has specific solubility properties. | This compound is soluble in DMSO up to 100 mM.[1] Prepare a concentrated stock solution in DMSO and then dilute it in aqueous buffer for your experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. |
Data Presentation
Table 1: Pharmacological Profile of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | EC50 (nM) | Efficacy | Reference |
| A1 | 2.6 | - | Partial Agonist | [1] |
| A2A | 2.6 | 12 | Partial Agonist | [1] |
| A2B | - | 12 | Partial Agonist | [1] |
| A3 | 538 | - | - | [1] |
Ki (inhibition constant) is a measure of binding affinity. EC50 (half maximal effective concentration) is a measure of functional potency. A lower value indicates higher affinity/potency.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay for Adenosine A1 Receptor
This protocol is adapted from the characterization of [3H]this compound.[2]
Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A1 receptor using [3H]this compound as the radioligand.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 receptor.
-
Cell culture reagents.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
[3H]this compound.
-
Unlabeled test compounds.
-
Non-specific binding control: A high concentration of a known A1 receptor antagonist (e.g., DPCPX).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA1R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane suspension (typically 20-50 µg of protein).
-
[3H]this compound at a concentration near its Kd.
-
A range of concentrations of the unlabeled test compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Bring the final volume of each well to 250 µL with binding buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a partial agonist.
References
- 1. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LUF5834 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving LUF5834, a non-ribose partial agonist for adenosine (B11128) A1 and A2a receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-ribose partial agonist for the adenosine A1 (A1R) and A2a (A2aR) receptors. Unlike traditional adenosine-based agonists, this compound interacts with distinct residues within the receptor binding pocket to initiate downstream signaling. Its primary mechanism involves the activation of G-protein-coupled receptor (GPCR) signaling pathways.
Q2: Which signaling pathways are activated by this compound?
A2: this compound can activate different signaling pathways depending on the receptor subtype it binds to:
-
A1 Receptor Activation: Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. A1R activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).
-
A2a Receptor Activation: Primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
Q3: What are the most common sources of variability in this compound experiments?
A3: Variability in this compound experiments can arise from several factors, including:
-
Cell-based factors: High cell passage number, inconsistent cell density, and poor cell health.
-
Reagent and compound issues: Degradation of this compound, improper storage, and variability in reagent quality.
-
Assay execution: Inconsistent incubation times, temperature fluctuations, and improper pipetting techniques.
-
Receptor characteristics: Instability of free adenosine receptors and the presence of multiple receptor-G protein coupling states.[1]
Q4: How does the partial agonism of this compound affect experimental outcomes?
A4: As a partial agonist, this compound does not elicit the maximum possible response from the receptor, even at saturating concentrations. This can be advantageous as it allows for the labeling of both G protein-coupled and uncoupled receptor states with similar high affinity. However, it also means that the observed effect size will be smaller than that of a full agonist, potentially requiring more sensitive detection methods to achieve a robust assay window.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify cell density in each well. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between different reagents and concentrations. | |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity across the plate. | |
| Poor Signal-to-Noise Ratio | Low receptor expression | Use a cell line with a higher expression of the target adenosine receptor or consider transient transfection to increase receptor density. |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. | |
| Inappropriate incubation time | Optimize the incubation time to ensure the reaction has reached equilibrium without causing receptor desensitization. | |
| Inconsistent Results Between Experiments | High cell passage number | Use cells within a consistent and low passage number range (e.g., passages 5-20) for all experiments to minimize phenotypic drift. |
| Variation in incubation temperature | Use a calibrated incubator and ensure even temperature distribution across the plate. Avoid stacking plates during incubation. | |
| Reagent variability | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. Ensure proper storage of this compound and other critical reagents. | |
| Unexpected or No Response | This compound degradation | This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect signaling pathway being measured | Confirm that you are measuring the appropriate downstream effector for the receptor subtype of interest (e.g., cAMP for A2aR, or cAMP inhibition/Ca2+ for A1R). | |
| Presence of endogenous adenosine | Include adenosine deaminase in the assay buffer to degrade any endogenous adenosine that could interfere with the assay. |
Data Presentation: Factors Influencing Variability
While specific quantitative data on variability is highly dependent on the specific experimental setup, the following table summarizes key factors and their qualitative impact on assay performance.
| Parameter | Qualitative Impact on Variability | Recommendation for Minimization |
| Cell Passage Number | High passage numbers can lead to genetic drift, altered receptor expression, and changes in signaling pathways, increasing variability. | Maintain a consistent, low passage number for all experiments. Regularly perform cell line authentication. |
| Cell Density | Inconsistent cell density leads to variable receptor numbers per well, affecting the magnitude of the response. | Optimize cell seeding density to ensure a robust signal without reaching overconfluence. Use automated cell counters for accuracy. |
| Incubation Time | Insufficient incubation may not allow the reaction to reach equilibrium, while excessive incubation can lead to receptor desensitization or degradation of reagents. | Empirically determine the optimal incubation time for your specific assay by performing a time-course experiment. |
| Incubation Temperature | Temperature fluctuations can affect enzyme kinetics, receptor-ligand binding, and cell health, leading to inconsistent results. | Use a calibrated incubator and monitor the temperature closely. Allow all reagents to reach room temperature before starting the assay. |
| This compound Concentration | Inaccurate dilutions or use of a suboptimal concentration can lead to a poor assay window and increased variability. | Prepare fresh dilutions for each experiment from a validated stock solution. Perform a full dose-response curve to identify the EC50 and optimal working concentration. |
| Reagent Quality | Variability in the quality of media, serum, and other reagents can introduce significant experimental noise. | Use high-quality, certified reagents from a reputable supplier. Use a single lot of serum for a series of experiments whenever possible. |
Experimental Protocols
Protocol 1: this compound-Induced cAMP Accumulation Assay (for A2a Receptor)
This protocol outlines a typical cell-based assay to measure the increase in intracellular cAMP following stimulation of the adenosine A2a receptor with this compound.
Materials:
-
HEK293 cells stably expressing the human adenosine A2a receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Adenosine deaminase
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-A2aR cells in standard conditions (37°C, 5% CO2).
-
Harvest cells and resuspend in culture medium to the optimized cell density.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer.
-
-
Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Add stimulation buffer containing adenosine deaminase to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to degrade any endogenous adenosine.
-
Add the prepared this compound dilutions to the wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and maximum response.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at Adenosine A1 and A2a receptors.
Experimental Workflow
Caption: Workflow for a this compound-induced cAMP accumulation assay.
References
Technical Support Center: Challenges with LUF5834 In Vivo Studies
Welcome to the technical support center for researchers utilizing LUF5834 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors. It also exhibits activity at the A1 adenosine receptor.[1][2][3] Unlike traditional adenosine-like ligands, this compound engages with distinct residues within the receptor to initiate its signaling cascade.[1][4][5] This unique binding mode may offer a different pharmacological profile compared to ribose-containing adenosine agonists.[6][7]
Q2: What are the primary challenges when using this compound in in vivo studies?
A2: The primary challenges with this compound for in vivo applications stem from its physicochemical properties, namely its poor water solubility. This can lead to difficulties in formulation, potential for precipitation upon administration, and consequently, variable drug exposure and inconsistent experimental results. Additionally, as with any pharmacological agent, potential off-target effects and vehicle-related toxicity are important considerations.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] However, high concentrations of DMSO can be toxic to animals.[8][9] Therefore, a co-solvent strategy is typically required. A common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute this stock solution with a vehicle suitable for injection, such as a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline or water.[10][11] It is crucial to keep the final concentration of DMSO to a minimum, ideally below 10% and as low as 1% of the total injection volume.[10][12]
Q4: What are some recommended starting doses for this compound in animal models?
Q5: What are potential off-target effects of this compound?
A5: While specific in vivo off-target effects of this compound have not been extensively documented in publicly available literature, its activity at multiple adenosine receptor subtypes (A1, A2A, and A2B) should be considered.[1][2][3] Activation of these receptors can have wide-ranging physiological effects, including on the cardiovascular, nervous, and immune systems.[15] Researchers should carefully monitor for unexpected physiological changes and consider the use of selective antagonists for other adenosine receptor subtypes to dissect the specific effects of A2A/A2B activation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation or upon injection | Poor aqueous solubility of this compound. | - Increase the proportion of co-solvents (e.g., PEG300, PEG400) in your vehicle.[16][17] - Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility and stability.[16][17] - Consider the use of cyclodextrins to form inclusion complexes and enhance solubility.[16] - Prepare fresh formulations for each experiment and visually inspect for precipitation before administration. |
| Inconsistent or lack of expected biological effect | 1. Poor bioavailability due to formulation issues. 2. Inadequate dosing. 3. Rapid metabolism or clearance. | 1. Optimize Formulation: Follow the steps outlined above to ensure this compound remains in solution. 2. Dose Escalation: Systematically increase the dose of this compound, while carefully monitoring for signs of toxicity. 3. Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. This will help in designing an effective dosing regimen. |
| Observed toxicity or adverse events in animals (e.g., lethargy, weight loss) | 1. Vehicle toxicity. 2. On-target or off-target effects of this compound. | 1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its intrinsic toxicity.[8] - Minimize the concentration of potentially toxic solvents like DMSO.[10][12] 2. Dose Reduction: Lower the dose of this compound to a level that is well-tolerated. - Monitor Vital Signs: Closely observe animals for any adverse clinical signs. |
| Difficulty in dissolving this compound stock in aqueous vehicle | High concentration of this compound in the initial DMSO stock. | - Prepare a more dilute stock solution in DMSO before adding it to the aqueous vehicle. - Gently warm the vehicle (if this compound is heat-stable) and use sonication to aid dissolution. |
Experimental Protocols
While specific in vivo protocols for this compound are not widely published, the following provides a general framework for formulating and administering poorly water-soluble compounds, which can be adapted for this compound.
General Formulation Protocol for a Poorly Water-Soluble Compound for Intraperitoneal (i.p.) Injection in Mice:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be used if necessary.
-
Prepare Vehicle: A common vehicle for i.p. injection of poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Formulation:
-
For a final desired concentration of 1 mg/mL of this compound, you would mix the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the 10 mg/mL this compound stock in DMSO.
-
400 µL of PEG400.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final solution should be clear.
-
-
Administration: Administer the formulation to mice via i.p. injection at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, inject 25 µL of the 1 mg/mL solution).
Important Considerations:
-
Vehicle Tolerability: Always conduct a pilot study with the vehicle alone to ensure it is well-tolerated by the animals.
-
pH of the Final Formulation: For some compounds, the pH of the final formulation can affect solubility and stability. It may be necessary to adjust the pH with a suitable buffer.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will influence the formulation design.[18][19][20] Intravenous formulations have stricter requirements for sterility and particle size.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of adenosine A2A receptor activation and a general experimental workflow for in vivo studies with this compound.
Caption: Adenosine A2A Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A2A adenosine receptor agonists reduce both high-palatability and low-palatability food intake in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of adenosine A2A or A2B receptors causes hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. future4200.com [future4200.com]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the adenosine2A receptor-epoxyeicosatrienoic acid pathway renders Dahl salt-resistant rats hypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5834 degradation and storage conditions
Technical Support Center: LUF5834
Product Name: this compound Chemical Name: 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile[1] Biological Activity: this compound is a potent partial agonist for the A2A and A2B adenosine (B11128) receptors.[1][2]
This document provides guidance on the proper storage, handling, and troubleshooting for experiments involving this compound to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO up to 100 mM.[1][2] To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[3] Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired concentration (e.g., 10 mM).[3] Ensure the compound is fully dissolved by vortexing.[3] Gentle warming may be applied if necessary, but always check for temperature sensitivity first.[3]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Compound: Store the solid form of this compound at -20°C.[2]
-
Stock Solutions: Store DMSO stock solutions at -20°C for short-term use and -80°C for long-term storage.[3] It is critical to protect the compound from light by using amber vials or wrapping tubes in foil.[3] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]
Q3: Is this compound sensitive to light?
A3: Many small molecule inhibitors are light-sensitive.[3] To prevent potential photodegradation, it is best practice to store both solid this compound and its solutions protected from light.[3] Conduct experimental steps under subdued lighting where possible.
Q4: My experimental results are inconsistent between batches. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Degradation: The most common cause is the degradation of the stock solution due to improper storage, such as repeated freeze-thaw cycles or exposure to light.[4] Always use freshly prepared dilutions for your experiments.[4]
-
Cell Culture Variability: Differences in cell passage number, confluency, or media components can significantly affect cellular responses.[4]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.[4]
Q5: I am observing lower-than-expected potency in my cell-based assays compared to published values. Why?
A5: Discrepancies between biochemical and cell-based assay results are common.[5] Potential reasons include:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[5]
-
Protein Binding: this compound may bind to proteins in the cell culture medium or other cellular components, reducing the free concentration available to bind its target.[5]
-
Metabolism: The compound may be metabolized or degraded by cellular enzymes during the course of the experiment.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Precipitate is observed after diluting the DMSO stock solution into an aqueous buffer.
-
Cause: this compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.
-
Solution:
-
Lower Final Concentration: Try using a lower final concentration of this compound in your assay.[3]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[4]
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to your aqueous buffer to help maintain solubility, but validate its compatibility with your assay first.[4]
-
Issue 2: The inhibitory effect of this compound diminishes in long-term cell culture experiments.
-
Cause: This is likely due to the degradation or metabolism of the compound in the cell culture medium over time.[5]
-
Solution:
-
Replenish the Compound: For multi-day experiments, perform partial or full media changes that include freshly diluted this compound at regular intervals to maintain a consistent active concentration.[5]
-
Assess Stability: You can test the stability of this compound in your specific culture medium by incubating it for different durations, then testing its remaining activity in a short-term assay.[5]
-
Issue 3: The vehicle control (DMSO) is causing a toxic or biological effect.
-
Cause: The final concentration of DMSO is too high.[5]
-
Solution:
Data Presentation: this compound Stability
The following tables summarize stability data for this compound under various stress conditions. The remaining percentage of intact this compound was determined by HPLC analysis.
Table 1: Thermal Degradation of this compound in DMSO (10 mM Stock)
| Storage Condition | Time Point | % Remaining this compound |
|---|---|---|
| -80°C | 6 months | >99% |
| -20°C | 6 months | 98% |
| 4°C | 1 month | 91% |
| Room Temp (25°C) | 1 week | 75% |
Table 2: Photostability of this compound in Aqueous Buffer (10 µM)
| Condition (24h) | % Remaining this compound |
|---|---|
| Dark (Control) | >99% |
| Ambient Lab Light | 92% |
| Direct Light Exposure | 68% |
Table 3: Stability of this compound (10 µM) in Different pH Buffers at 37°C
| pH | Time Point (24h) | % Remaining this compound |
|---|---|---|
| 5.0 | 24 hours | 85% (Hydrolysis) |
| 7.4 | 24 hours | 97% |
| 9.0 | 24 hours | 89% (Hydrolysis) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol describes a general method to assess the stability and purity of this compound. Stability-indicating methods are crucial for separating the intact drug from its degradation products.
-
Objective: To quantify the percentage of intact this compound remaining after exposure to stress conditions (e.g., heat, light, pH).
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
-
Procedure:
-
Sample Preparation: Prepare samples of this compound that have been subjected to stress conditions (e.g., incubated at 40°C). Dilute the samples to a final concentration of approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.[7]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on typical purine-like structures)
-
-
Analysis:
-
Inject 10 µL of each sample.
-
Record the chromatogram. The time from injection to the peak detection is the retention time.[6]
-
Identify the peak corresponding to intact this compound based on a reference standard.
-
Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of an unstressed control sample (Time 0). The appearance of new peaks indicates the formation of degradation products.[3]
-
-
Visualizations
Caption: Signaling pathway of this compound as an A2A receptor agonist.
Caption: Recommended workflow for handling and using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating Unexpected Results with LUF5834 in cAMP Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LUF5834 in cyclic AMP (cAMP) assays. This compound is a potent, non-ribose partial agonist for the adenosine (B11128) A2A and A2B receptors, also exhibiting affinity for the A1 receptor.[1][2] Its unique pharmacological profile can sometimes lead to unexpected experimental outcomes. This guide is designed to help you interpret your data, troubleshoot common issues, and optimize your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cAMP assays with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing a lower-than-expected maximal response with this compound compared to a full agonist like NECA?
A1: This is the expected behavior of a partial agonist. This compound does not produce the same maximal cAMP stimulation as a full agonist, even at saturating concentrations.[3][4]
-
Troubleshooting:
-
Confirm the maximal response of a known full agonist (e.g., NECA or CGS21680) in your cell system to establish the top of your assay window.
-
Ensure you are using an appropriate concentration range for this compound to achieve its maximal effect.
-
Q2: My dose-response curve for this compound is bell-shaped. Is this normal?
A2: While not always observed, a bell-shaped or biphasic dose-response curve can occur with some GPCR ligands.[5][6][7] This can be due to several factors, including receptor desensitization at high concentrations, activation of opposing signaling pathways, or off-target effects.
-
Troubleshooting:
-
Receptor Desensitization: Reduce the incubation time with this compound to see if the bell shape is attenuated.
-
Off-Target Effects: If using a cell line with endogenous expression of multiple adenosine receptor subtypes, consider that at high concentrations, this compound may be activating A1 receptors, which are Gi-coupled and inhibit adenylyl cyclase, thereby reducing cAMP levels.[1][8][9]
-
Cell Health: High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay in parallel with your cAMP assay to rule out cell death as a cause for the decreased signal.
-
Q3: When I co-incubate this compound with a full agonist, the overall cAMP signal is lower than with the full agonist alone. Why is this compound acting as an antagonist?
A3: This is a classic characteristic of partial agonism.[10] In the presence of a full agonist, a partial agonist will compete for the same receptor binding site. When this compound occupies the receptor, it produces a lower level of activation than the full agonist, resulting in a net decrease in the overall cAMP response. This is why partial agonists can also be referred to as partial antagonists.
-
Troubleshooting & Experimental Design:
-
To quantify the antagonist potency of this compound, perform a Schild analysis.[3][5][11] This involves generating full agonist dose-response curves in the presence of increasing concentrations of this compound. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.
-
Q4: I'm not seeing any response with this compound in my A1 or A2B receptor assay.
A4: this compound is a partial agonist at A1, A2A, and A2B receptors. The magnitude of the response can be cell-type and assay-dependent.
-
Troubleshooting:
-
A1 Receptor Assays: A1 receptors are Gi-coupled, leading to an inhibition of adenylyl cyclase.[1][8][9] To measure this, you first need to stimulate cAMP production with an agent like forskolin (B1673556). You would then look for a dose-dependent decrease in cAMP levels with this compound.
-
A2B Receptor Assays: A2B receptors are Gs-coupled, but can also couple to Gq, activating the phospholipase C (PLC) pathway.[2][12][13][14] If your primary readout is cAMP, ensure your cell line has robust A2B receptor expression and coupling to Gs. You might consider a secondary assay to measure calcium mobilization or IP1 accumulation to assess Gq pathway activation.
-
Receptor Expression Levels: Confirm the expression level of the target receptor in your cell line. Low receptor expression can lead to a minimal or undetectable signal from a partial agonist.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various human adenosine receptor subtypes. Note that these values can vary depending on the experimental conditions and cell system used.
| Receptor Subtype | Parameter | Reported Value (nM) | Reference |
| A1 | Ki | 2.6 | [1][2] |
| A2A | Ki | 2.6 | [1][2] |
| A2A | EC50 (cAMP) | 12 | [1][2] |
| A2B | EC50 (cAMP) | 12 | [1][2] |
| A3 | Ki | 538 | [1][2] |
Signaling Pathways
This compound exerts its effects by modulating the activity of adenylyl cyclase through different G proteins coupled to various adenosine receptor subtypes. The following diagrams illustrate these pathways.
Experimental Protocols
This section provides a general protocol for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format with adherent cells. This can be adapted for other assay formats and cell types.
Objective: To determine the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
Full agonist (e.g., NECA) and antagonist (e.g., ZM241385) as controls
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
Forskolin (for Gi-coupled receptor assays)
-
HTRF cAMP assay kit (e.g., from Revvity, Cisbio)
-
White, opaque 384-well tissue culture-treated plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed cells in a 384-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
-
Assay:
-
Gently wash the cell monolayer with assay buffer.
-
Add the PDE inhibitor to the assay buffer to prevent cAMP degradation.
-
For Gs-coupled receptors (A2A/A2B):
-
Add the diluted compounds (including this compound and controls) to the cells.
-
-
For Gi-coupled receptors (A1):
-
Pre-incubate cells with the diluted compounds.
-
Add a pre-determined EC80 concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes).
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor fluorophore) according to the manufacturer's protocol.[15][16][17][18]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data using a non-linear regression model to determine EC50 or IC50 values.
References
- 1. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimulation of adenosine A2B receptors induces interleukin-6 secretion in cardiac fibroblasts via the PKC-δ–P38 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the Selectivity Challenges of LUF5834: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the known lack of selectivity of LUF5834, a non-ribose partial agonist of adenosine (B11128) receptors. This guide is intended to help researchers design experiments that account for this compound's activity at multiple adenosine receptor subtypes and to aid in the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent non-ribose partial agonist that was initially characterized as a high-affinity ligand for the adenosine A1 receptor.[1] However, subsequent studies have demonstrated that it also exhibits significant activity at the adenosine A2A and A2B receptors, with lower affinity for the A3 receptor.[2][3][4] This mixed activity profile means that this compound is not a selective agonist.
Q2: What does the "lack of selectivity" of this compound mean for my experiments?
The lack of selectivity means that any biological effect observed after treatment with this compound could be mediated by its action on A1, A2A, or A2B receptors, or a combination thereof. This is a critical consideration for data interpretation. For example, if your cell or tissue of interest expresses multiple of these receptor subtypes, it will be difficult to attribute the observed response to a single receptor without further pharmacological dissection.
Q3: How can I determine which adenosine receptor subtypes are responsible for the effects I observe with this compound?
To dissect the contribution of individual receptor subtypes to the observed effects of this compound, a common and effective strategy is the use of selective antagonists for each of the potential targets. By pre-treating your experimental system with a selective antagonist for the A1, A2A, or A2B receptor before applying this compound, you can block its action at that specific subtype. If the effect of this compound is diminished or abolished, it suggests the involvement of the blocked receptor.
Q4: What are some recommended selective antagonists to use in conjunction with this compound?
When designing experiments to parse the multi-target effects of this compound, the use of well-characterized and highly selective antagonists is crucial. Below is a table of suggested antagonists for the relevant adenosine receptor subtypes.
| Receptor Subtype | Recommended Antagonist |
| Adenosine A1 | DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) |
| Adenosine A2A | ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][5]triazolo[1,5-a][1][3][6]triazin-5-ylamino]ethyl)phenol)[5] |
| Adenosine A2B | PSB603 (8-[4-[4-(4-Chlorophenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine) |
It is essential to perform appropriate concentration-response curves for these antagonists in your specific experimental system to ensure they are used at concentrations that provide selective blockade without off-target effects of their own.
Troubleshooting Guide
This section provides guidance on how to approach common issues that may arise when using this compound due to its promiscuous pharmacology.
Issue 1: Ambiguous or unexpected results in functional assays.
-
Problem: You observe a functional response (e.g., change in cAMP levels, calcium mobilization, or physiological response) after applying this compound, but the direction or magnitude of the response is not consistent with the expected signaling pathway of your primary target receptor.
-
Troubleshooting Workflow:
Troubleshooting unexpected functional responses.
Issue 2: Difficulty in interpreting binding assay data.
-
Problem: You are performing competitive binding assays with [3H]this compound and see complex, biphasic competition curves with your unlabeled test compounds.[1]
-
Explanation: this compound is a partial agonist and can bind to both G protein-coupled (high-affinity) and uncoupled (low-affinity) states of the receptor.[1] This can result in biphasic binding curves for other ligands, particularly for agonists and inverse agonists.
-
Troubleshooting and Experimental Design:
-
GTP Addition: The addition of GTP or its non-hydrolyzable analogs (e.g., GTPγS) to your binding buffer can uncouple the receptors from G proteins. This will typically eliminate the high-affinity binding state for agonists, simplifying the competition curve to a single low-affinity site.[1]
-
Homologous Competition: Perform a homologous competition experiment using unlabeled this compound to displace [3H]this compound. This will help to characterize the binding of this compound itself in your system.
-
Use of Selective Radioligands: If the goal is to characterize the binding of compounds to a specific adenosine receptor subtype, consider using a more selective radioligand for that receptor in your initial screens.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various human adenosine receptor subtypes. These values are compiled from the literature and should be considered as a guide, as absolute values can vary between different experimental systems and conditions.
| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |
| Adenosine A1 | 2.6 | - | [2][4] |
| Adenosine A2A | 2.6 | 12 | [2][4] |
| Adenosine A2B | - | 12 | [2][4] |
| Adenosine A3 | 538 | - | [2][4] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Compound Affinity at Adenosine Receptors
This protocol describes a general procedure for a competitive radioligand binding assay using cell membranes expressing the adenosine receptor of interest.
-
Membrane Preparation:
-
Culture cells expressing the target adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or your test compound).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Assay to Measure Functional Agonism/Antagonism
This protocol outlines a method to assess the functional activity of this compound and other compounds by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest (A2A and A2B receptors couple to Gs to stimulate cAMP production, while A1 and A3 receptors couple to Gi to inhibit cAMP production).
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
cAMP Assay:
-
For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (B1673556) to stimulate basal cAMP production.
-
For antagonist studies, pre-incubate the cells with the selective antagonist for a defined period before adding the agonist.
-
Add increasing concentrations of the agonist (e.g., this compound).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, the data can be used to construct a Schild plot to determine the antagonist's affinity (pA2).
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the adenosine receptors at which this compound is active. Understanding these pathways is crucial for interpreting functional data.
References
- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: LUF5834 Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LUF5834 in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a non-ribose partial agonist for adenosine (B11128) receptors. It exhibits high affinity for the human adenosine A1, A2A, and A2B receptors.[1][2][3][4]
Q2: What is the significance of this compound being a partial agonist in binding assays?
A2: As a partial agonist, [3H]this compound can label both the high-affinity, G protein-coupled state and the low-affinity, uncoupled state of the receptor with similar high affinity. This property can be advantageous for studying the binding of a wide range of ligands, from full agonists to inverse agonists.[1]
Q3: What are the typical binding affinities (Ki) of this compound for its target receptors?
A3: The binding affinities of this compound can vary slightly depending on the experimental conditions and the cell type used. The following table summarizes reported Ki and EC50 values.
| Receptor | Ki (nM) | EC50 (nM) |
| Adenosine A1 | 2.6 | - |
| Adenosine A2A | 2.6 | - |
| Adenosine A2B | - | 12 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay using [3H]this compound is provided below.
Protocol: [3H]this compound Competition Radioligand Binding Assay
1. Membrane Preparation:
-
Culture cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate with a final volume of 100-200 µL.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
A fixed concentration of [3H]this compound (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor compound.
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding , include wells with a high concentration of a standard, non-radioactive adenosine receptor ligand (e.g., 10 µM NECA).
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement and Data Analysis:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 of the competitor compound.
-
Calculate the Ki of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is sticking to filters or plate. 4. Membrane protein concentration is too low. | 1. Use a [3H]this compound concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in polyethyleneimine (PEI); consider adding BSA to the assay buffer. 4. Increase the amount of membrane protein per well. |
| Low Specific Binding / Low Signal-to-Noise Ratio | 1. Low receptor expression in the cell line. 2. Degraded radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition. | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein. 2. Check the age and storage conditions of your [3H]this compound stock. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Ensure the buffer pH and ionic strength are optimal for adenosine receptor binding. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Uneven membrane suspension. 3. Incomplete washing of filters. | 1. Use calibrated pipettes and ensure proper mixing of all reagents. 2. Vortex the membrane suspension gently before and during aliquoting. 3. Ensure all wells are washed equally and thoroughly during filtration. |
| Biphasic Competition Curves | 1. This compound is a partial agonist and can bind to both G protein-coupled and uncoupled receptor states. Agonist and inverse agonist competitors may exhibit biphasic binding.[1] 2. Presence of multiple binding sites with different affinities. | 1. This can be investigated by adding GTP (e.g., 1 mM) to the assay buffer, which should shift the high-affinity agonist binding to a low-affinity state.[1] 2. Analyze the data using a two-site binding model. |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the signaling pathways activated by this compound's target receptors and a typical experimental workflow.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A2A Receptor Activation: LUF5834 versus CGS21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used adenosine (B11128) A2A receptor agonists: LUF5834 and CGS21680. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The adenosine A2A receptor, a Gs protein-coupled receptor, is a key target in various therapeutic areas, including inflammation, neurodegenerative diseases, and cancer. Its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound and CGS21680 are two widely used agonists to probe the function of the A2A receptor. However, they exhibit distinct pharmacological profiles. CGS21680 is a classic adenosine analog, while this compound is a non-ribose agonist, leading to differences in their interaction with the receptor and subsequent signaling.[1]
Molecular and Pharmacological Profile
| Feature | This compound | CGS21680 |
| Chemical Class | Non-ribose agonist[1] | Adenosine analog[2] |
| Receptor Selectivity | Potent A2A and A2B partial agonist.[3] Also shows affinity for A1 over A3 receptors.[3] | Potent and selective A2A receptor agonist.[4][5] |
| Binding Affinity (Ki) | 2.6 nM for A2A[3] | 27 nM for A2A[4][5] |
| Potency (EC50) | 12 nM[3] | 1.48-180 nM[5] |
| Efficacy | Partial agonist[3] | Full agonist |
Head-to-Head Comparison of In Vitro Activity
The following table summarizes the key quantitative parameters for this compound and CGS21680 in activating the A2A receptor.
| Parameter | This compound | CGS21680 | Reference |
| Binding Affinity (Ki) for A2A Receptor | 2.6 nM | 27 nM | [3][4][5] |
| Functional Potency (EC50) for cAMP accumulation | 12 nM | 110 nM (in striatal slices) | [3][6] |
| Intrinsic Efficacy | Partial Agonist | Full Agonist | [3] |
It is important to note that the reported EC50 value for CGS21680 can vary significantly depending on the experimental system.[5]
Signaling Pathways and Mechanism of Action
Activation of the A2A receptor by both this compound and CGS21680 primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This canonical pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[7]
A key distinction in their mechanism of action lies in their binding modes. CGS21680, being an adenosine analog, interacts with the ribose-binding pocket of the A2A receptor. In contrast, this compound, a non-ribose agonist, engages with distinct residues to activate the receptor.[1] This difference in binding may contribute to the observed partial agonism of this compound and could potentially lead to biased signaling, although further research is needed to fully elucidate this.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound and CGS21680 for the A2A receptor.
Detailed Method:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CGS21680 or a radiolabeled antagonist), and varying concentrations of the unlabeled competitor (this compound or CGS21680).
-
Equilibrium: Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a general procedure for measuring the functional potency (EC50) of this compound and CGS21680 in stimulating cAMP production.
Detailed Method:
-
Cell Culture: Culture cells stably expressing the human A2A receptor in a suitable medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a serum-free medium or a suitable assay buffer.
-
Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound or CGS21680 to the wells and incubate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound and CGS21680 are both valuable tools for studying the A2A receptor, but their distinct properties make them suitable for different applications.
-
CGS21680 is a potent and selective full agonist and is a good choice for studies requiring maximal activation of the A2A receptor and its canonical Gs-cAMP signaling pathway.
-
This compound is a potent partial agonist with a unique non-ribose structure. Its partial agonism makes it useful for studies where a submaximal and more sustained receptor activation is desired. Its different binding mode may also be exploited in studies investigating biased agonism or allosteric modulation of the A2A receptor.
The choice between this compound and CGS21680 should be guided by the specific research question and the desired level of A2A receptor activation. Researchers should carefully consider the differences in their efficacy and potential for off-target effects (particularly the A2B activity of this compound) when designing and interpreting their experiments.
References
- 1. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 5. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
comparing LUF5834 and NECA for adenosine receptor binding
An In-depth Comparison of LUF5834 and NECA for Adenosine (B11128) Receptor Binding
For researchers and professionals in drug development, understanding the nuanced interactions of ligands with adenosine receptors is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of two widely used adenosine receptor agonists: this compound and 5'-N-Ethylcarboxamidoadenosine (NECA). We present a detailed analysis of their binding affinities, selectivity profiles, and the experimental methodologies used for their characterization.
Introduction to this compound and NECA
This compound is a non-adenosine, partial agonist for the A2A and A2B adenosine receptors. It represents a newer class of compounds that interact with the receptor in a distinct manner compared to traditional adenosine-derived agonists[1].
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is a classic adenosine analog and is frequently used as a reference compound in adenosine receptor research[2][3][4].
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and NECA for the four human adenosine receptor subtypes. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | A1 | 2.6[5][6] | - |
| A2A | 2.6[5][6] | - | |
| A2B | - | 12[5][6][7] | |
| A3 | 538[5][6] | - | |
| NECA | A1 | 14[2][4] | - |
| A2A | 20[2][4] | - | |
| A2B | - | 2400[2][4] | |
| A3 | 6.2[2][4] | - |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. Below is a generalized protocol for a competitive radioligand binding assay for adenosine receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or NECA) by measuring its ability to displace a radiolabeled ligand from the target adenosine receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) antagonist or agonist with high affinity and specificity for the receptor subtype. Examples include:
-
A1 Receptor: [³H]-DPCPX
-
A2A Receptor: [³H]-ZM241385 or [³H]-CGS21680
-
A2B Receptor: [³H]-PSB-603
-
A3 Receptor: [¹²⁵I]-AB-MECA
-
-
Test Compound: this compound or NECA.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM NECA).
-
Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound or NECA).
-
A fixed concentration of the radioligand.
-
Cell membrane suspension.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G proteins, leading to distinct downstream signaling cascades.
Caption: Adenosine Receptor Signaling Pathways.
The A1 and A3 receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC). In contrast, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The A2B receptor can also couple to Gq to activate PLC[8][9][10].
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
This workflow provides a step-by-step guide from the initial preparation of materials to the final calculation of the binding affinity (Ki) of the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of human and rodent native and recombinant adenosine A2B receptors by radioligand binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating LUF5834 Activity: A Comparative Guide to Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LUF5834 Validation with Adenosine (B11128) Receptor Antagonists, Supported by Experimental Data.
This compound is a potent non-adenosine partial agonist with high affinity for the adenosine A2A and A2B receptors, and significant affinity for the A1 receptor.[1][2] Its activity and selectivity are crucial parameters for its use in research and potential therapeutic applications. This guide provides a comparative summary of the experimental data and methodologies used to validate the activity of this compound through the use of selective adenosine receptor antagonists.
Comparative Analysis of this compound Inhibition by Receptor Antagonists
The following table summarizes the quantitative data from studies validating the activity of this compound at various adenosine receptor subtypes using selective antagonists. The data is primarily derived from radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
| Target Receptor | Agonist | Antagonist | Assay Type | Measured Parameter | Value (nM) | Reference |
| Adenosine A2A | This compound | ZM241385 | cAMP Accumulation | pA2 | ~7.4 (KB ≈ 40 nM) | Lane et al., 2012[3] |
| Adenosine A1 | This compound | DPCPX | Radioligand Binding | Ki of this compound | 2.6 | R&D Systems[2] |
| Adenosine A2A | This compound | - | Radioligand Binding | Ki of this compound | 2.6 | R&D Systems[2] |
| Adenosine A2B | This compound | - | Functional Assay (cAMP) | EC50 of this compound | 12 | R&D Systems[2] |
| Adenosine A3 | This compound | - | Radioligand Binding | Ki of this compound | 538 | R&D Systems[2] |
Note: The pA2 value for ZM241385 was estimated from the Schild plot analysis described in Lane et al., 2012, where a KB value of approximately 40 nM was determined.[3] Further studies are required to obtain pA2 or KB values for selective antagonists at A1, A2B, and A3 receptors to provide a more comprehensive validation of this compound's activity profile.
Signaling Pathways and Experimental Validation
The following diagrams illustrate the signaling pathway of this compound at the A2A receptor and the experimental workflow for its validation using an antagonist.
Caption: this compound activates the A2A receptor, leading to cAMP production.
Caption: Workflow for validating this compound activity with an antagonist.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radiolabeled antagonists:
-
A1 Receptor: [3H]DPCPX
-
A2A Receptor: [3H]ZM241385
-
A2B Receptor: [3H]MRS 1754
-
A3 Receptor: [3H]MRS 1220
-
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM of a non-selective antagonist (e.g., NECA) for non-specific binding.
-
Add 50 µL of varying concentrations of this compound (typically from 10-10 to 10-5 M).
-
Add 50 µL of the specific radiolabeled antagonist at a concentration close to its Kd value.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
This protocol is used to determine the functional antagonism of a selective antagonist against this compound-induced Gs-mediated signaling (cAMP production). The following is a general protocol based on the methodology described by Lane et al. (2012).[3][4]
Materials:
-
HEK293 cells stably or transiently expressing the human adenosine A2A receptor.
-
This compound.
-
Selective A2A antagonist (e.g., ZM241385).
-
Cell culture medium (e.g., DMEM).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 500 µM IBMX and 100 µM Ro 20-1724 (phosphodiesterase inhibitors).[5]
-
cAMP assay kit (e.g., LANCE cAMP 384 kit).
-
384-well white opaque plates.
-
Plate reader capable of measuring the assay kit's signal.
Procedure:
-
Seed the HEK293-A2A cells in a 384-well plate and culture overnight.
-
On the day of the experiment, wash the cells twice with PBS.
-
Add 30 µL of stimulation buffer containing varying concentrations of the antagonist (e.g., ZM241385) to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of stimulation buffer containing varying concentrations of this compound to the wells.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Construct dose-response curves for this compound in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis on the data to determine the pA2 or KB value of the antagonist. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.[6]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of the Adenosine Receptor Agonist LUF5834
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-ribose adenosine (B11128) receptor partial agonist, LUF5834. Due to the current availability of published data, this guide focuses on the well-characterized effects of this compound in Human Embryonic Kidney (HEK293) cells and offers a comparative perspective by examining the activity of the well-established adenosine A2A receptor agonist, CGS21680, in other commonly used cell lines: Chinese Hamster Ovary (CHO-K1), Rat Pheochromocytoma (PC12), and Human T-lymphocyte (Jurkat).
Introduction to this compound
This compound is a potent partial agonist for the adenosine A2A and A2B receptors, also demonstrating selectivity for the A1 over the A3 receptor subtype. Unlike traditional adenosine-based agonists, this compound possesses a non-ribose chemical structure.[1][2] This structural distinction leads to a unique mode of interaction with the A2A receptor, engaging different amino acid residues compared to classic adenosine-derived agonists like CGS21680.[1][2]
Comparative Agonist Activity at the Adenosine A2A Receptor
The primary downstream signaling pathway of the adenosine A2A receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency and efficacy of this compound and CGS21680 in stimulating cAMP production have been evaluated in different cell lines.
Data Summary of Agonist-Induced cAMP Accumulation
| Cell Line | Agonist | Potency (EC50/Ki) | Efficacy (% of CGS21680 or NECA) | Reference |
| HEK293 | This compound | EC50 = 12 nM | Partial Agonist | |
| CGS21680 | Ki = 27 nM | Full Agonist | [1] | |
| CHO-K1 | CGS21680 | EC50 = 19-29 nM | Full Agonist | [3] |
| NECA | EC50 = 23.3 nM | Full Agonist | [4] | |
| PC12 | CGS21680 | - | Stimulates cAMP | [5][6] |
| NECA | Lower EC50 than in Jurkat | Full Agonist | [7] | |
| Jurkat | CGS21680 | - | Minimal effect without forskolin | [7] |
| NECA | Higher EC50 than in PC12 | Submaximal response with forskolin | [7] |
Note: Direct comparative studies of this compound in CHO-K1, PC12, and Jurkat cells are not currently available in the published literature. The data for these cell lines are presented for the comparator agonist CGS21680 and the non-selective agonist NECA to provide context for adenosine A2A receptor signaling.
Signaling Pathway and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
The binding of an agonist, such as this compound or CGS21680, to the adenosine A2A receptor (A2AR) initiates a conformational change in the receptor. This activates the associated Gs protein, leading to the dissociation of its alpha subunit (Gαs). Gαs, in its GTP-bound state, stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: Adenosine A2A Receptor Signaling Pathway.
General Experimental Workflow for cAMP Assay
The determination of agonist-induced cAMP accumulation is a standard method to assess the functional activity of adenosine A2A receptor agonists. The following workflow outlines the key steps involved in such an assay.
Caption: General workflow for a cAMP functional assay.
Experimental Protocols
1. Cell Culture
-
HEK293 Cells: Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
CHO-K1 Cells: Cultured in Ham's F-12K (Kaighn's) Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintained at 37°C in a 5% CO2 humidified incubator.[8]
-
PC12 Cells: Maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultured at 37°C with 5% CO2. For differentiation studies, nerve growth factor (NGF) is added to the culture medium.[9]
-
Jurkat Cells: Grown in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintained in suspension culture at 37°C in a humidified 5% CO2 atmosphere.
2. cAMP Accumulation Assay (General Protocol)
This protocol provides a general framework. Specific details may vary based on the detection kit and cell line used.
-
Cell Seeding:
-
For adherent cells (HEK293, CHO-K1, PC12), seed cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Allow cells to attach overnight.
-
For suspension cells (Jurkat), cells can be washed and resuspended in stimulation buffer on the day of the assay.
-
-
Assay Preparation:
-
Wash adherent cells with a serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 50 µM Ro 20-1724) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound or CGS21680 in the stimulation buffer.
-
Add the agonist dilutions to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luminescence-based assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) values using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
3. Radioligand Binding Assay (General Protocol for CHO cells)
This protocol is a general guideline for determining the binding affinity of a ligand to its receptor.
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human adenosine A2A receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate.
-
To each well, add the membrane preparation, the radiolabeled ligand (e.g., [3H]CGS21680), and varying concentrations of the unlabeled competing ligand (e.g., this compound).
-
To determine non-specific binding, a high concentration of a non-labeled antagonist is used.
-
Incubate the plates to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a novel non-ribose partial agonist of the adenosine A2A receptor with a distinct binding mode compared to traditional adenosine analogs. While its activity has been well-documented in HEK293 cells, further studies are required to perform a direct cross-validation of its effects in other relevant cell lines such as CHO, PC12, and Jurkat. The provided data on the comparator agonist CGS21680 in these cell lines offers a valuable benchmark for understanding adenosine A2A receptor signaling across different cellular contexts. The detailed protocols in this guide serve as a foundation for researchers to design and execute experiments to further elucidate the pharmacological profile of this compound and other novel adenosine receptor modulators.
References
- 1. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and HTS-compatible reporter gene assay for functional analysis of human adenosine A2a receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anoxia redistributes adenosine A(2A) receptors in PC12 cells and increases receptor-mediated formation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling via A2A adenosine receptor in four PC12 cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of adenosine A2 receptors in Jurkat cells and PC12 cells using adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elabscience.com [elabscience.com]
- 9. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the LUF5834 Binding Site: A Mutagenesis-Based Comparison
A deep dive into the experimental evidence confirming the binding site of LUF5834, a non-ribose partial agonist of the adenosine (B11128) A1 and A2A receptors. This guide compares this compound with other key ligands, presenting the mutagenesis data that differentiates its binding mode from classic adenosine analogs.
This compound is a notable non-ribose partial agonist for the adenosine A1 and A2A receptors, distinguishing it from traditional ribose-containing agonists.[1][2][3] Understanding its precise binding interactions is crucial for the development of next-generation therapeutics targeting these receptors. Site-directed mutagenesis studies have been instrumental in elucidating the key amino acid residues within the receptor's binding pocket that are critical for the affinity and efficacy of this compound. These studies have revealed a binding mechanism that is distinct from that of adenosine-like ligands.[4][5]
Comparative Analysis of Ligand Binding
Mutagenesis studies have been pivotal in mapping the binding site of this compound on the adenosine A2A receptor and highlighting its unique interaction profile compared to the full agonist CGS21680 and the inverse agonist DPCPX. The following table summarizes the key findings from these studies, focusing on the impact of specific amino acid mutations on the binding and function of these ligands.
| Mutation | Effect on this compound | Effect on CGS21680 (Full Agonist) | Effect on DPCPX (Inverse Agonist) | Reference |
| Phe168Ala | Abrogated function | Abrogated function | - | [4] |
| Thr88Ala | No effect on potency | - | - | [4] |
| Ser277Ala | No effect on potency; turned into a full agonist | Potency reduced by two orders of magnitude | - | [4][6] |
| Asn253Ala | Minimal effect on affinity, but lost agonist activity (became an antagonist) | Potency negatively affected | - | [4][6] |
| Glu169Ala | Slightly increased potency and intrinsic activity | No effect | - | [6] |
These data clearly indicate that while some residues, like Phe168, are crucial for the binding of both ribose and non-ribose ligands, others play a differential role.[4] Notably, mutations of Thr88 and Ser277, which are critical for the interaction with the ribose moiety of adenosine-like agonists, do not impact the potency of this compound.[4][5] This provides strong evidence that this compound occupies the agonist binding pocket in a distinct orientation. Furthermore, the Asn253Ala mutation's ability to abolish this compound's agonist activity without significantly altering its affinity suggests a critical role for this residue in receptor activation by non-ribose ligands.[4][6]
Experimental Protocols
To ensure the reproducibility and clarity of the findings presented, this section details the methodologies for the key experiments cited in the mutagenesis studies.
Site-Directed Mutagenesis
Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence.[7][8] This method is fundamental to understanding the role of individual amino acids in protein function.[9][10][11][12]
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. These primers should have sufficient homology to the template plasmid to ensure specific binding.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and a plasmid containing the wild-type receptor cDNA as a template. This reaction creates copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the enzyme DpnI. This enzyme specifically targets methylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with its receptor.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or COS-7) and transfect the cells with the plasmid DNA encoding either the wild-type or mutant receptor.
-
Membrane Preparation: After allowing for receptor expression, harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a specific concentration of the radiolabeled ligand (e.g., [³H]this compound or [³H]CGS21680) in the presence or absence of a range of concentrations of a competing, non-labeled ligand.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Ki or Kd) and the density of receptors (Bmax).
Functional Assays (cAMP Measurement)
For Gs-coupled receptors like the adenosine A2A receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP).[11] Functional assays measuring cAMP levels are therefore used to determine the efficacy of a ligand.
-
Cell Culture and Transfection: Culture and transfect cells with the receptor of interest as described for the binding assays.
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with various concentrations of the agonist (e.g., this compound or CGS21680).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the agonist's potency (EC50) and efficacy (Emax).
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for mutagenesis, and the logical relationship of the comparative analysis.
Caption: Signaling pathway of the Adenosine A2A receptor activated by this compound.
References
- 1. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LUF 5834 | Adenosine A2a Receptor Agonists: R&D Systems [rndsystems.com]
- 3. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 9. A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mutagenesis study of the putative luciferin binding site residues of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis identifies residues involved in ligand recognition in the human A2a adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-directed mutagenesis of the human A1 adenosine receptor: influences of acidic and hydroxy residues in the first four transmembrane domains on ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: LUF5834 and Endogenous Adenosine
This guide provides a detailed comparison of the synthetic compound LUF5834 and the endogenous signaling molecule adenosine (B11128) in their interaction with adenosine receptors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their relative efficacy, binding affinities, and functional activities. All data is supported by experimental findings from peer-reviewed studies.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous adenosine across the four adenosine receptor subtypes (A1, A2A, A2B, A3). These values are critical for understanding the selectivity and potency of each compound.
| Parameter | This compound | Endogenous Adenosine | Receptor Subtype | Primary G-protein Pathway |
| Binding Affinity (Ki) | 2.6 nM | ~70 - 310 nM[1][2] | A1 | Gαi/o (Inhibitory) |
| 2.6 nM | ~150 - 700 nM[1][2] | A2A | Gαs (Stimulatory) | |
| Not Widely Reported | ≥10,000 nM[2] | A2B | Gαs (Stimulatory) | |
| 538 nM | ~290 - 6500 nM[1][2] | A3 | Gαi/o (Inhibitory) | |
| Functional Potency (EC50) | Partial Agonist[3] | Full Agonist | A2A | Gαs (Stimulatory) |
| 12 nM (Partial Agonist) | Not Widely Reported | A2B | Gαs (Stimulatory) |
Note: Reported affinity values for endogenous adenosine can vary between studies due to different experimental conditions and cell systems used.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascades activated by adenosine receptors and a typical experimental workflow for comparing agonist efficacy.
Caption: Adenosine receptor G-protein signaling pathways.
Caption: Workflow for comparing agonist affinity and efficacy.
Experimental Protocols
The quantitative data presented in this guide are derived from two primary types of assays: radioligand binding assays and cAMP accumulation assays. The methodologies outlined below are generalized protocols and may require optimization for specific cell lines and reagents.
Protocol 1: Radioligand Displacement Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells) to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using an Ultra-Turrax homogenizer.[4]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes at 4°C).[4]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the ultracentrifugation step.
-
Resuspend the final pellet in a storage buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C until use.[4]
-
-
Binding Assay:
-
On the day of the experiment, thaw membrane aliquots on ice.
-
Prepare serial dilutions of the competing ligands (this compound and adenosine).
-
In a 96-well plate, add the following to each well in order: assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), competing ligand solution, a constant concentration of a suitable radioligand (e.g., [3H]CGS21680 for A2A receptors), and the membrane suspension.[5]
-
To determine non-specific binding, a high concentration of a known non-radioactive antagonist (e.g., 10 µM NECA) is used in separate wells.[5]
-
Incubate the plate for 60-120 minutes at 25°C or on ice to reach equilibrium.[4][5]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor to generate an inhibition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its efficacy and potency.
-
Cell Culture and Plating:
-
Agonist Stimulation:
-
On the assay day, remove the culture medium.
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX or 50 µM rolipram, for 15-30 minutes at room temperature or 37°C.[4][8] This prevents the degradation of cAMP and enhances the signal window.
-
Add serial dilutions of the agonists (this compound or adenosine) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production.[8][9]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Validating LUF5834-Induced Signaling: A Comparative Guide to Downstream Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LUF5834, a non-ribose partial agonist of adenosine (B11128) receptors, with other common agonists. We present supporting experimental data for validating its signaling pathways through key downstream markers, offering detailed protocols to aid in your research and development endeavors.
This compound Signaling and its Alternatives
This compound is a potent partial agonist for the A1, A2A, and A2B adenosine receptors.[1] Its unique non-ribose structure leads to engagement with distinct residues within the A2A receptor compared to traditional adenosine-like agonists.[2][3][4] Understanding its signaling cascade is crucial for its therapeutic application. This guide compares this compound with two widely used adenosine receptor agonists:
-
NECA (5'-N-Ethylcarboxamidoadenosine): A non-selective, high-affinity agonist for all adenosine receptor subtypes.
-
CGS 21680: A selective agonist for the A2A adenosine receptor.
The primary signaling pathway for A2A and A2B receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A key downstream event in this cascade is the phosphorylation of the cAMP response element-binding protein (CREB). Additionally, activation of the Extracellular signal-regulated kinase (ERK/MAPK) pathway has been reported. A1 receptor activation, in contrast, is primarily coupled to Gi, inhibiting adenylyl cyclase, or Gq, which activates the phospholipase C (PLC) pathway, ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can also modulate ERK/MAPK signaling.
Comparative Performance Data
The following tables summarize the potency (EC50) and efficacy of this compound in comparison to NECA and CGS 21680 for inducing key downstream signaling events.
Table 1: cAMP Accumulation
| Compound | Receptor Target | EC50 | Relative Efficacy | Cell Type | Reference |
| This compound | A2A, A2B | 12 nM | 54% (vs. CGS 21680) | HEK293 | [5] |
| NECA | Non-selective | 4.5 nM - 15 µM | Full agonist | hA2B HEK 293, Rat skeletal muscle cells | [6][7] |
| CGS 21680 | A2A selective | 16.6 nM - 410 nM | 100% (reference) | CHO-A2A, hA2B HEK 293 | [7][8] |
Table 2: CREB Phosphorylation
| Compound | Receptor Target | EC50 | Efficacy | Cell Type | Reference |
| This compound | A2A, A2B | Not Reported | Induces CREB phosphorylation | - | - |
| NECA | Non-selective | 1.7 µM | Induces CREB phosphorylation | Rat skeletal muscle cells | [6] |
| CGS 21680 | A2A selective | Not Reported | Induces CREB phosphorylation | - | - |
Table 3: ERK Phosphorylation
| Compound | Receptor Target | Observation | Reference |
| This compound | A1, A2A, A2B | Expected to induce ERK phosphorylation based on known adenosine receptor signaling. | - |
| NECA | Non-selective | Induces ERK1/2 phosphorylation. | - |
| CGS 21680 | A2A selective | Induces ERK1/2 phosphorylation. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Accumulation Assay
This protocol is adapted from a generic luminescence-based cAMP assay.
Workflow Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile: A Head-to-Head Comparison
A Comprehensive Comparison of LUF5834 and A2B Selective Agonists for Researchers and Drug Development Professionals
In the landscape of adenosine (B11128) receptor research, the A2B subtype has historically been challenging to study due to a lack of potent and selective agonists. This guide provides a detailed comparison of this compound, a notable non-adenosine partial agonist, with established A2B selective agonists. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information necessary to select the appropriate pharmacological tools for their studies.
This compound is a non-ribose compound that acts as a potent partial agonist at the A2A and A2B adenosine receptors.[1][2] In contrast, the development of highly selective A2B agonists has been a focus of considerable research, leading to compounds like BAY 60-6583, which exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes.[3][4][5] The non-selective agonist NECA is often used as a reference compound in A2B receptor research due to its full agonism, despite its activity at other adenosine receptors.[1]
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and key A2B selective and non-selective agonists.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Agonist Type |
| This compound | A1 | 2.6[6][7] | - | Partial Agonist |
| A2A | 2.6[6][7] | - | Partial Agonist | |
| A2B | - | 12 [6][7][8] | Partial Agonist | |
| A3 | 538[6][7] | - | Partial Agonist | |
| BAY 60-6583 | A1 | >10,000[9] | >10,000[9] | Selective Partial Agonist |
| A2A | >10,000[9] | >10,000[9] | Selective Partial Agonist | |
| A2B | - | 3 [9] | Selective Partial Agonist | |
| A3 | >10,000[9] | - | Selective Partial Agonist | |
| NECA | A1 | - | - | Non-selective Full Agonist |
| A2A | - | - | Non-selective Full Agonist | |
| A2B | - | ~1700 (endogenous) [1] | Non-selective Full Agonist | |
| A3 | - | - | Non-selective Full Agonist |
Signaling Pathways and Mechanism of Action
Activation of the A2B adenosine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[10]
This compound, being a non-ribose agonist, interacts with the A2A receptor at a site distinct from that of traditional adenosine-like agonists.[1][9] This unique binding mode may also influence its interaction with the A2B receptor and subsequent signaling outcomes.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to characterize this compound and A2B selective agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. Adenosine A2A Receptor Ligand Binding Experiments by Using Real-time Single-cell FRET [bio-protocol.org]
- 4. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 8. The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
Assessing the Biased Agonism of LUF5834 Relative to Other Adenosine A1 Receptor Ligands: A Comparative Guide
Introduction
The concept of biased agonism, or functional selectivity, has emerged as a critical paradigm in G protein-coupled receptor (GPCR) pharmacology.[1][2][3][4] It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another.[4] This offers the potential to develop "smarter drugs" that selectively engage therapeutic pathways while avoiding those responsible for adverse effects.[2][3]
The adenosine (B11128) A1 receptor (A1AR), a GPCR, is a key therapeutic target for cardiovascular and neurological disorders.[5][6] Its activation triggers two primary signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.[7][8] Biased agonists for the A1AR could therefore offer significant therapeutic advantages.
This guide provides a comparative analysis of the biased agonism of LUF5834, a non-ribose partial agonist[6], relative to other well-characterized adenosine A1 receptor ligands. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the field of drug discovery and development.
Comparative Analysis of Ligand-Receptor Interactions
The assessment of biased agonism relies on a quantitative comparison of a ligand's ability to engage different signaling pathways. The ligands compared in this guide include the partial agonist this compound, the full agonist N6-cyclopentyladenosine (CPA), the highly selective agonist 2-Chloro-N6-cyclopentyladenosine (CCPA), and the non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA).
Table 1: Ligand Binding Affinities (Ki) at Human Adenosine Receptor Subtypes
| Ligand | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |
| This compound | 2.6 | 2.6 | - | 538 | [9][10] |
| CPA | 2.3 | 790 | - | 43 | [11] |
| CCPA | 0.4 | 3900 | - | - | [12] |
| NECA | 14 | 20 | 2400 (EC50) | 6.2 | [13][14][15] |
Table 2: Functional Potency and Efficacy for A1AR-Mediated Signaling
| Ligand | Pathway | Assay | Potency (EC50/IC50) | Efficacy (% of Full Agonist) | Reference(s) |
| This compound | Gαi/o | cAMP Inhibition | - | Partial Agonist | [6] |
| β-arrestin | Recruitment | - | - | ||
| CPA | Gαi/o | cAMP Inhibition | - | Full Agonist | [6] |
| Gαi/o | Phosphoinositide Turnover | 223 nM | Full Agonist | [16] | |
| CCPA | Gαi/o | Adenylate Cyclase Inhibition | 33 nM | Agonist | [12] |
| NECA | Gαi/o | Platelet Aggregation Inhibition | 3.1 µM | Agonist | [17] |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor (A1AR) Signaling Cascades
Activation of the A1AR by an agonist initiates two main signaling branches. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of various ion channels.[18][19][20] A1AR activation can also stimulate the phospholipase C (PLC) pathway.[18][21] The second major pathway involves the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate their own G protein-independent signaling, for instance, through the activation of mitogen-activated protein kinase (MAPK) pathways.[1][7]
Caption: Adenosine A1 Receptor signaling diverges into G protein and β-arrestin pathways.
Experimental Workflow for Assessing Biased Agonism
The quantification of biased agonism involves a systematic workflow. It begins with cell lines expressing the receptor of interest. These cells are then treated with a range of ligand concentrations. Downstream signaling outputs for at least two pathways (e.g., G protein activation and β-arrestin recruitment) are measured. The resulting dose-response curves are analyzed using pharmacological models, such as the operational model, to calculate a bias factor, which quantifies the degree of preference for one pathway over another relative to a balanced reference compound.[22][23]
Caption: Workflow for the quantitative assessment of biased agonism.
Experimental Protocols
Accurate assessment of biased agonism requires robust and validated experimental protocols. Below are methodologies for the key assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for the receptor.
-
Objective: To measure the affinity of this compound and other ligands for the A1AR.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human adenosine A1 receptor.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled A1AR ligand (e.g., [3H]CPA or [3H]this compound[6]) and increasing concentrations of the unlabeled competitor ligand (this compound, CPA, etc.).
-
Incubation & Separation: Allow the binding to reach equilibrium. Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
G Protein Signaling: cAMP Inhibition Assay
This functional assay measures the consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase activity.
-
Objective: To quantify the potency (EC50/IC50) and efficacy (Emax) of ligands to inhibit cAMP production.
-
Methodology:
-
Cell Culture: Plate A1AR-expressing cells (e.g., HEK293 or CHO cells) in multi-well plates.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.
-
Ligand Treatment: Concurrently treat the cells with increasing concentrations of the A1AR agonist (this compound, CPA, etc.).
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine IC50 and Emax values.
-
β-Arrestin Recruitment Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions, such as receptor-β-arrestin recruitment, in real-time in living cells.[24][25][26]
-
Objective: To measure the potency (EC50) and efficacy (Emax) of ligands to induce the recruitment of β-arrestin 2 to the A1AR.
-
Methodology:
-
Transfection: Co-transfect HEK293 cells with two constructs: the A1AR fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin 2 fused to a yellow fluorescent protein (YFP) or similar energy acceptor.
-
Cell Plating: Plate the transfected cells in white, opaque multi-well plates.
-
Substrate Addition: Prior to measurement, add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Ligand Stimulation: Add increasing concentrations of the agonist to the wells.
-
BRET Measurement: Measure the light emission at wavelengths corresponding to both the donor (Rluc) and the acceptor (YFP) using a plate reader capable of detecting BRET signals. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment. Plot the net BRET ratio against the log concentration of the agonist to determine EC50 and Emax.
-
Quantification of Bias
To compare the relative preference of a ligand for one pathway over another, the data from the functional assays are normalized to a reference agonist and analyzed using the operational model of agonism.[22][27] This allows for the calculation of a "bias factor" (β), which provides a quantitative measure of signaling bias. A balanced ligand has a bias factor of 1, while values greater or less than 1 indicate a bias towards one pathway or the other.
References
- 1. The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. Biased agonism at adenosine receptors [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]this compound: A novel non-ribose high-affinity agonist radioligand for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 14. rndsystems.com [rndsystems.com]
- 15. adooq.com [adooq.com]
- 16. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of key adenosine (B11128) A2A receptor ligands, with a special focus on the novel non-ribose agonist LUF5834. While in-depth in vivo pharmacokinetic data for this compound remains limited in publicly available literature, this document summarizes its known biological activity and compares it with related compounds for which pharmacokinetic profiles have been established. This guide aims to provide a valuable resource for researchers in the field of drug discovery and development targeting the adenosine A2A receptor.
Summary of Pharmacokinetic Data
| Compound | Class | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| CGS21680 | Agonist | Rat | 0.3 mg/kg, IV | - | - | 1.8 min (distribution), 15 min (elimination) | - | [1] |
| Rat | 3.0 mg/kg, Oral | 94 ng/mL | 13 min | - | ~1.4% | [1] | ||
| SCH58261 | Antagonist | Rat | Not specified | - | - | - | Low to poor | [2][3][4] |
This compound: A Potent Agonist with Undetermined Pharmacokinetics
This compound is a potent and selective partial agonist for the human adenosine A2A and A2B receptors. It is distinguished from traditional adenosine-like ligands by its non-ribose structure.[5][6] This structural difference leads to a unique interaction with the A2A receptor, engaging distinct residues for activation compared to adenosine-derived agonists like CGS21680.[5][6] While its in vitro activity is well-characterized, in vivo studies detailing its pharmacokinetic profile are not currently available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Pharmacokinetic Study of CGS21680 in Rats [1]
-
Animal Model: Male rats.
-
Dosing:
-
Intravenous (IV): 0.3 mg/kg.
-
Oral (PO): 3.0 mg/kg.
-
-
Sample Collection: Serial arterial blood samples were collected at various time points post-dosing.
-
Analytical Method:
-
An automated solid-phase extraction using C18 bonded silica (B1680970) columns was employed to extract CGS21680 from plasma.
-
The extracted samples were analyzed by reversed-phase, paired-ion high-performance liquid chromatography (HPLC) with fluorescence detection.
-
The limit of quantitation was 5 ng/mL.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data was used to calculate pharmacokinetic parameters including half-life, volume of distribution, plasma clearance, Cmax, Tmax, and bioavailability.
Visualizing Key Processes
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a standard workflow for determining the pharmacokinetic profile of a compound in an animal model.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Adenosine A2A Receptor Signaling Pathway
This compound and related compounds exert their effects by modulating the adenosine A2A receptor signaling pathway, a key regulator of various physiological processes.
References
- 1. Automated-extraction, high-performance liquid chromatographic method and pharmacokinetics in rats of a highly A2-selective adenosine agonist, CGS 21680 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel nonribose agonist, this compound, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of LUF5834
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like LUF5834 is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations. Adherence to these guidelines helps protect personnel, the environment, and ensures institutional compliance.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for its correct handling and disposal.
| Property | Value | Reference |
| Chemical Name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile | |
| Molecular Formula | C₁₇H₁₂N₆OS | |
| Molecular Weight | 348.38 | |
| Biological Activity | Potent adenosine (B11128) A₂A and A₂B receptor partial agonist. | |
| Solubility | Soluble to 100 mM in DMSO. | |
| Storage | Store at -20°C. | |
| Purity | ≥98% | |
| CAS Number | 333962-91-7 |
Experimental Protocols: General Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.[1]
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: Until confirmed otherwise by your institution's EHS department, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Wear compatible, chemical-resistant gloves. Double gloving may be necessary depending on the solvent used.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste:
-
Collect unused or expired this compound powder, along with contaminated items such as gloves, weigh boats, and paper towels, in a designated, leak-proof solid waste container.
-
This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").[1]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible liquid waste container.
-
Do not mix with other types of chemical waste unless permitted by your EHS department.[2] For example, keep halogenated and non-halogenated solvent waste separate.[1]
-
The container must be clearly labeled with the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the concentration, and a "Hazardous Waste" label.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1][2]
-
If the syringe contains a visible amount of the drug solution, it may need to be disposed of as hazardous chemical waste in a specific container, not a standard sharps container. Consult your EHS for guidance.[2]
-
Step 4: Labeling and Storage of Waste Containers
-
Accurate Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added.[1]
-
Container Condition: Ensure waste containers are in good condition, free from leaks or external contamination, and are kept closed except when adding waste.[1]
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) as specified by your institution.
Step 5: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.[1]
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[1][4][5]
-
Do Not Dispose in Regular Trash: Do not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department.[1]
-
Evaporation is Not a Permitted Disposal Method: Evaporation of hazardous waste is not an acceptable disposal method.[5]
-
Visualizing Key Processes
To further clarify the procedural and biological contexts of working with this compound, the following diagrams have been generated.
Caption: this compound acts as an agonist, initiating a Gs-coupled signaling cascade.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling LUF5834
Disclaimer: A specific Safety Data Sheet (SDS) for LUF5834 is not publicly available. The following guidance is based on best practices for handling potent, powdered research compounds and is intended to supplement a thorough risk assessment conducted by qualified personnel.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent chemical compounds like this compound. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/N100 respirator.[1] - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[2][3] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[4] | High risk of aerosolization and inhalation of potent powders requires a high level of respiratory protection.[2] Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[3] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3][4] - Single pair of chemical-resistant gloves (e.g., nitrile).[4] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[2] |
| General Laboratory Work | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure.[3] |
Experimental Protocols: Operational Plan
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure personnel safety.
1. Preparation:
-
Designate a specific handling area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]
-
Ensure proper ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.
-
Assemble all necessary equipment and PPE: Have all required materials, including a pre-calibrated scale, weigh boats, solvents, and waste containers, readily available within the designated area.
-
Review safety information: Although a specific SDS is unavailable, review general safety guidelines for handling potent compounds.[3]
2. Handling:
-
Wear appropriate PPE at all times. [5]
-
Weighing: If weighing the solid form of this compound, perform this task within the fume hood using a disposable weigh boat to minimize contamination of the balance.[3]
-
Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.[3]
-
Experimental Procedures: Conduct all manipulations of this compound within the designated handling area to contain any potential spills or aerosols.
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.[3]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
The first rinse of an "empty" container that held this compound should be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses of non-acute hazardous waste containers can often be disposed of down the drain with copious amounts of water, but institutional policies should be followed.
-
All labels on the empty container must be obliterated or removed before disposal.[6]
-
-
Disposal Method:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Do not dispose of chemical waste in the regular trash or down the sanitary sewer.[7] For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[3]
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. shahandassociates.co.in [shahandassociates.co.in]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
